Structural and Synthetic Profiling of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid: A Technical Guide for Peptidomimetic Drug Design
Executive Summary (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid , commonly referred to as N-(2-furoyl)-L-valine , is a highly specialized N-capped amino acid derivative. By coupling an L-valine backbone with a fur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid , commonly referred to as N-(2-furoyl)-L-valine , is a highly specialized N-capped amino acid derivative. By coupling an L-valine backbone with a furan-2-carbonyl (furoyl) moiety, this compound serves as a critical intermediate in the synthesis of peptidomimetics, targeted protein inhibitors, and allosteric modulators. This whitepaper provides a comprehensive analysis of its chemical topology, physicochemical properties, synthetic methodologies, and applications in modern drug discovery.
Chemical Identity & Structural Topology
The molecule is an acylated derivative of the essential amino acid L-valine[1]. Its structure can be logically deconstructed into two primary pharmacophoric regions:
The (2S)-3-methylbutanoic acid core: This provides the isopropyl side chain characteristic of valine, which is highly effective at filling hydrophobic pockets in target proteins. The (2S) stereocenter is critical for maintaining biological recognition, mimicking natural L-amino acids.
The furan-2-carbonyl (furoyl) group: Attached via an amide linkage to the
α
-amino group, this heteroaromatic ring acts as a bioisostere for phenyl rings or proline residues[2]. The oxygen-containing five-membered ring introduces unique dipole moments and enhances
π−π
stacking capabilities without the steric bulk of a six-membered aryl group[3].
Caption: Structural topology and pharmacophoric mapping of N-(2-furoyl)-L-valine.
Physicochemical Properties
Understanding the physicochemical profile of N-(2-furoyl)-L-valine is essential for predicting its pharmacokinetic behavior and its utility in solid-phase peptide synthesis (SPPS). The following table summarizes its core metrics.
Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
H-Bond Donors
2 (Amide NH, Carboxyl OH)
Facilitates target protein backbone interactions.
H-Bond Acceptors
4 (Furan O, Amide O, Carboxyl O x2)
High capacity for engaging basic residues.
Rotatable Bonds
4
Balances conformational flexibility with binding entropy.
Synthetic Methodology: Schotten-Baumann Acylation
The most efficient, self-validating protocol for synthesizing N-(2-furoyl)-L-valine utilizes Schotten-Baumann conditions. This biphasic aqueous/organic approach is highly favored because it avoids the need for expensive coupling reagents (like TBTU or HATU) while preventing the racemization of the (2S) stereocenter[2].
Causality in Experimental Design
Why use aqueous NaOH? L-valine is a zwitterion and poorly soluble in organic solvents. Sodium hydroxide deprotonates the carboxylic acid, rendering the amino acid highly soluble in water. Furthermore, it acts as an acid scavenger to neutralize the HCl generated during acylation, driving the reaction forward.
Why maintain 0 °C? 2-Furoyl chloride is highly reactive and prone to hydrolysis in water. Keeping the reaction at 0 °C suppresses the competing hydrolysis reaction, ensuring the amine outcompetes water as the nucleophile.
Step-by-Step Protocol
Preparation: Dissolve 10.0 mmol of L-valine in 15 mL of 1 M NaOH (aq). Cool the reaction flask in an ice-water bath to 0 °C.
Acylation: Dissolve 11.0 mmol of 2-furoyl chloride in 5 mL of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Add this solution dropwise to the aqueous L-valine over 30 minutes under vigorous stirring.
pH Maintenance: Simultaneously add 1 M NaOH dropwise to maintain the reaction pH between 9.0 and 10.0. Self-Validation Check: If the pH drops below 8, the amine becomes protonated (ammonium) and loses its nucleophilicity, halting the reaction.
Maturation: Once addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours.
Acidification & Isolation: Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove unreacted acid chloride. Acidify the aqueous phase to pH 2.0 using 1 M HCl (aq). The product will precipitate or phase-separate.
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude N-(2-furoyl)-L-valine.
Caption: Optimized Schotten-Baumann synthetic workflow for N-(2-furoyl)-L-valine.
Applications in Drug Development
The incorporation of the furan-2-carbonyl group into amino acid scaffolds is a highly strategic move in medicinal chemistry.
Epigenetic Reader Protein Inhibitors
Recent advancements in targeting the YEATS domain of epigenetic reader proteins (such as ENL and AF9) have demonstrated the power of furan-containing amino acids. Molecular dynamic simulations reveal that the furan-2-carbonyl group deeply embeds within the reader channel of these proteins. The furan ring engages in critical
π−π
stacking interactions with aromatic residues (e.g., Phenylalanine F59), while the amide backbone forms hydrogen bonds with the target's substrate recognition region[3]. Using N-(2-furoyl)-L-valine as a building block allows researchers to exploit these exact binding mechanics in novel peptidomimetics.
Bioisosteric Replacement
In the development of allosteric modulators (e.g., Dopamine D2 receptors), researchers frequently replace metabolically labile or conformationally restricted groups (like proline or phenyl rings) with furoic acid derivatives[2]. The furan ring in N-(2-furoyl)-L-valine provides a similar spatial footprint to a phenyl ring but with altered lipophilicity and improved aqueous solubility, making it a superior bioisostere for optimizing pharmacokinetic profiles[4].
Caption: Mechanistic binding model of N-(2-furoyl)-L-valine within a target protein pocket.
References
Journal of Medicinal Chemistry. "Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide." ACS Publications. Available at: [Link]
Bioorganic & Medicinal Chemistry Letters. "Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds." PubMed Central (PMC). Available at: [Link]
Journal of the American Chemical Society. "Leveraging a Phage-Encoded Noncanonical Amino Acid: A Novel Pathway to Potent and Selective Epigenetic Reader Protein Inhibitors." PubMed Central (PMC). Available at:[Link]
A Technical Guide to Elucidating the In Vitro Mechanism of Action for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
Abstract (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is a novel small molecule whose mechanism of action is not extensively characterized in peer-reviewed literature. Structural similarity to compounds cited in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is a novel small molecule whose mechanism of action is not extensively characterized in peer-reviewed literature. Structural similarity to compounds cited in patent literature suggests a potential role as an inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[1][2][3] This guide presents a comprehensive, hypothesis-driven framework for the in vitro investigation of this compound. We provide a logical, step-by-step workflow, from initial biochemical validation to cell-based target engagement and cytotoxicity profiling. Detailed experimental protocols, data interpretation strategies, and illustrative diagrams are included to empower researchers in drug development to rigorously characterize this and other novel chemical entities.
Introduction and Core Hypothesis
The compound (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is a derivative of the essential amino acid L-valine, featuring a furan-2-carbonyl group attached to the alpha-amino group.[4] While public data on its biological activity is sparse, patent filings related to HCV therapeutics have described structurally analogous compounds as inhibitors of the NS3/4A serine protease.[1][2] This viral enzyme is a prime therapeutic target as it is critical for processing the HCV polyprotein into mature non-structural proteins required for viral replication.[5][6][7]
Therefore, we establish the following core hypothesis:
Hypothesis: (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid acts as a direct inhibitor of the HCV NS3/4A serine protease.
This guide will detail the in vitro experimental cascade required to test this hypothesis, providing a robust foundation for its potential development as an antiviral agent.
The Target: HCV NS3/4A Protease
The Hepatitis C virus genome is translated into a single large polyprotein that must be cleaved by proteases to yield functional viral proteins.[6] The NS3/4A serine protease, a heterodimer of the NS3 protease domain and its NS4A cofactor, performs four of these essential cleavages.[5][6] By blocking this activity, the viral replication cycle is halted.[8] This makes NS3/4A a highly validated and attractive target for antiviral drug development.[3][9]
Figure 1: HCV Polyprotein Processing by NS3/4A Protease
Caption: Role of NS3/4A in cleaving the HCV polyprotein.
In Vitro Validation Workflow
A tiered approach is essential for a thorough mechanistic investigation. We will proceed from direct biochemical assays to more complex cell-based systems.
Figure 2: Overall Experimental Workflow
Caption: Sequential workflow for in vitro mechanism validation.
Step 1: Primary Biochemical Assay - Direct Enzyme Inhibition
The first crucial experiment is to determine if the compound directly inhibits the enzymatic activity of purified NS3/4A protease. A Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard for this purpose due to its high sensitivity and suitability for high-throughput screening.[10][11][12]
The assay relies on a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by NS3/4A, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.[12][13]
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50% Glycerol, 30 mM Dithiothreitol (DTT).
Enzyme Stock: Recombinant purified HCV NS3/4A protease diluted to a working concentration (e.g., 10 nM) in Assay Buffer.
Substrate Stock: FRET peptide substrate [e.g., Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH2] dissolved in DMSO, then diluted in Assay Buffer to a working concentration (e.g., 1.5 µM).[13]
Compound Stock: Prepare a 10 mM stock of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
Assay Procedure (96-well format):
Add 2 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells of a black, low-volume 96-well plate.
Add 48 µL of the diluted enzyme solution to each well.
Pre-incubate the plate for 15 minutes at 25°C to allow the compound to bind to the enzyme.
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
Immediately place the plate in a fluorescence plate reader set to 25°C.
Monitor the increase in fluorescence (e.g., Excitation: 355 nm, Emission: 510 nm) every minute for 30 minutes.[13]
Data Analysis:
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.
Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Compound Concentration (µM)
% Inhibition (Mean ± SD)
100
98.2 ± 1.5
33.3
95.1 ± 2.1
11.1
88.7 ± 3.4
3.7
75.3 ± 4.0
1.2
52.1 ± 3.8
0.41
28.9 ± 5.1
0.14
10.5 ± 4.5
0.05
2.1 ± 2.9
Calculated IC₅₀
1.15 µM
Step 2: Cell-Based Assay - Target Engagement in a Cellular Context
While a biochemical assay confirms direct enzyme inhibition, it is critical to verify that the compound can penetrate a cell membrane and inhibit the protease in a more biologically relevant environment. For this, the HCV replicon system is the gold standard.[14][15][16]
HCV replicons are engineered RNA molecules that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7).[17] These replicons often contain a reporter gene, like luciferase, whose expression level is directly proportional to the rate of viral replication.[16][18] A reduction in luciferase activity in the presence of the compound indicates successful inhibition of a key viral process, presumably NS3/4A activity.
Cell Culture:
Maintain Huh-7 cells harboring a stable HCV genotype 1b luciferase reporter replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
Assay Procedure (96-well format):
Seed the replicon-containing cells into a white, clear-bottom 96-well plate at a density of 8,000 cells per well and incubate for 24 hours.
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
Normalize the luciferase signal to the vehicle-treated cells (100% replication).
Plot the percent inhibition of replication against the logarithm of compound concentration and fit the data to determine the EC₅₀ value (the concentration required to inhibit 50% of viral replication).
Step 3: Off-Target and Cytotoxicity Profiling
A critical aspect of drug development is ensuring the compound's selectivity. The observed antiviral effect should not be a result of general toxicity to the host cells. A standard cytotoxicity assay, such as the MTS assay, is performed in parallel with the replicon assay.[19][20][21]
The MTS assay measures the metabolic activity of cells. Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, which can be quantified by absorbance.[22][23]
Cell Culture:
Use the same Huh-7 cell line (without the replicon) as in the replicon assay.
Assay Procedure (96-well format):
Seed the cells and treat with the same serial dilution of the compound as described in Protocol 3.2.
Incubate for 72 hours at 37°C.
Add 20 µL of a combined MTS/PES solution to each well.[20]
Incubate for 1-4 hours at 37°C.
Record the absorbance at 490 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Plot the percent viability against the logarithm of compound concentration to determine the CC₅₀ value (the concentration that causes 50% cytotoxicity).
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
SI = CC₅₀ / EC₅₀
Parameter
Value (µM)
Interpretation
IC₅₀ (Biochemical)
1.15
Potent direct inhibition of the isolated NS3/4A enzyme.
EC₅₀ (Cell-based)
2.5
Effective inhibition of viral replication in a cellular model.
CC₅₀ (Cytotoxicity)
>100
No significant cytotoxicity observed at concentrations effective against the virus.
Selectivity Index (SI)
>40
High selectivity for the viral target over the host cell. A promising result.
Conclusion and Future Directions
Further investigational steps would include:
Mechanism of Inhibition Studies: Performing enzyme kinetics at varying substrate concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Resistance Profiling: Generating resistant HCV replicons by culturing in the presence of the compound to identify mutations in the NS3 protease, confirming the target.
Pan-genotypic Activity: Testing the compound's efficacy against replicons from different HCV genotypes.[15]
This guide provides the foundational strategy for the in vitro characterization of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, establishing a clear path from initial hypothesis to comprehensive mechanistic understanding.
References
Shiryaev SA, Thomsen ER, Cieplak P, et al. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay. PLOS ONE. 2012. [Link]
Frick DN. The hepatitis C virus NS3/4A protease-helicase: a potential antiviral target. Future Virology. 2009. [Link]
Google Patents. Assay for evaluation of activity of compounds against hcv using a novel detection system in the hcv replicon.
National Center for Biotechnology Information. HCV NS3-4A Serine Protease - Hepatitis C Viruses. 2012. [Link]
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]
American Society for Microbiology. Development of Intergenotypic Chimeric Replicons To Determine the Broad-Spectrum Antiviral Activities of Hepatitis C Virus Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]
Google Patents. Inhibitors of serine proteases, particularly HCV NS3-NS4A protease.
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PNAS. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection. 2015. [Link]
MDPI. Recent Progress in Structures and Functions of Hepatitis C Virus NS3/4A Proteins. Viruses. 2026. [Link]
National Center for Biotechnology Information. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy. 2010. [Link]
PubChem. Inhibitors of hepatitis C virus NS3 protease - Patent US-2002065248-A1. [Link]
National Center for Biotechnology Information. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology. 2009. [Link]
ResearchGate. Hepatitis C virus NS3/4A protease inhibitors. 2008. [Link]
PNAS. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity. 2006. [Link]
Ingenta Connect. Hepatitis C Virus NS3/4A Protease Inhibitors. Recent Patents on Anti-Infective Drug Discovery. 2008. [Link]
American Society for Microbiology. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection. Antimicrobial Agents and Chemotherapy. [Link]
PubMed. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells. 2009. [Link]
Eurogentec. Highly Sensitive FRET Substrate for Assay of HCV Protease. [Link]
PubMed. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. 2023. [Link]
SpringerLink. A scoping review on the possible immunometabolic properties of the furan fatty acid metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid. [Link]
International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. 2024. [Link]
National Center for Biotechnology Information. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Medicinal Chemistry. 2024. [Link]
PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. 2010. [Link]
A Comprehensive Guide to the Pharmacokinetic Characterization of Novel Chemical Entities: The Case of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
Foreword In the landscape of modern drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is not merely a regulatory requirement but a cornerstone of predicting its clinica...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
In the landscape of modern drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is not merely a regulatory requirement but a cornerstone of predicting its clinical success. The journey of a drug from administration to its site of action and subsequent elimination is a complex interplay of absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive, in-depth framework for the pharmacokinetic characterization of a novel chemical entity, using the hypothetical molecule, (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, as an illustrative example.
This document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to pharmacokinetic evaluation. For researchers, scientists, and drug development professionals, this guide aims to be a practical and authoritative resource.
Introduction to (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid and the Imperative of PK Profiling
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is a novel small molecule with a chemical structure that suggests potential for biological activity. Its core components, a furan ring, an amino acid scaffold (valine derivative), and an amide linkage, present a unique combination of chemical properties that necessitate a thorough investigation of its ADME profile. The furan moiety, for instance, can be susceptible to metabolic activation, a critical consideration for potential toxicity.[1]
The primary objective of pharmacokinetic studies is to quantify the concentration of a drug and its metabolites in biological fluids and tissues over time. This data is crucial for establishing dose-response relationships, optimizing dosing regimens, and identifying potential drug-drug interactions.[2][3] A well-defined PK profile is predictive of a drug's efficacy and safety, guiding its progression from preclinical to clinical development.
Foundational Physicochemical Characterization
Before embarking on complex biological assays, a fundamental understanding of the compound's physicochemical properties is essential, as these intrinsic characteristics significantly influence its pharmacokinetic behavior.
pKa and LogP/LogD Determination
pKa: The acid dissociation constant (pKa) determines the extent of ionization of a molecule at a given pH. This is critical for predicting its absorption in the gastrointestinal tract and its ability to cross cellular membranes. For (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, the carboxylic acid moiety will have a specific pKa, influencing its charge state in different physiological compartments.
LogP and LogD: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its non-ionized state. The distribution coefficient (LogD) is the lipophilicity at a specific pH, accounting for both ionized and non-ionized forms. These parameters are strong predictors of membrane permeability, plasma protein binding, and volume of distribution.[4][5]
Table 1: Key Physicochemical Parameters and Their Significance
Parameter
Experimental Method
Significance in Pharmacokinetics
pKa
Potentiometric titration, UV-spectrophotometry
Predicts solubility and absorption at different physiological pH values.
LogP/LogD
Shake-flask method, reverse-phase HPLC
Indicates lipophilicity, influencing membrane permeability, protein binding, and tissue distribution.[4][6]
Solubility
Kinetic or thermodynamic solubility assays
Determines the maximum concentration achievable in solution, impacting absorption and formulation development.
In Vitro ADME Profiling: A Step-by-Step Approach
In vitro assays are indispensable for the early assessment of a compound's ADME properties, offering high-throughput screening and mechanistic insights before committing to resource-intensive in vivo studies.[7][8]
Absorption: Predicting Oral Bioavailability
The ability of a drug to be absorbed from the gastrointestinal tract into the bloodstream is a primary determinant of its oral bioavailability.
The PAMPA assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane.[4]
Experimental Protocol: PAMPA
Preparation of Donor Plate: A solution of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is prepared in a buffer at a relevant physiological pH (e.g., pH 5.5 and 7.4) and added to the wells of a 96-well donor plate.
Membrane Coating: The filter of a 96-well acceptor plate is coated with a solution of a lipid (e.g., phosphatidylcholine in dodecane).
Assay Assembly: The acceptor plate is placed on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor well, through the lipid membrane, into the acceptor well.
Incubation: The plate sandwich is incubated for a defined period (e.g., 4-16 hours) at room temperature.
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay assesses both passive diffusion and active transport.[6]
Experimental Protocol: Caco-2 Permeability
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of tight junctions.
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER.
Bidirectional Permeability: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.
Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.
Apparent Permeability (Papp) Calculation: The Papp is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Efflux Ratio (ER): The ER (Papp B-to-A / Papp A-to-B) is calculated. An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
Caption: Caco-2 Permeability Assay Workflow.
Distribution: Where Does the Compound Go?
The extent to which a drug binds to plasma proteins, primarily albumin, influences its free concentration, which is the fraction available to exert pharmacological effects and be cleared from the body.[4][9]
Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane.
Sample Addition: The test compound is added to plasma in one chamber, and buffer is added to the other chamber.
Equilibration: The device is incubated with shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.
Quantification: The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolism: How is the Compound Modified?
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mediated by enzymes such as the cytochrome P450 (CYP) family.[8][10]
These assays determine the intrinsic clearance of a compound, predicting its metabolic rate in vivo.[10][11]
Experimental Protocol: Microsomal Stability
Incubation Mixture: The test compound is incubated with liver microsomes (human or animal species), and the reaction is initiated by adding the cofactor NADPH.[1]
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched (e.g., with cold acetonitrile).
Quantification: The remaining concentration of the parent compound at each time point is measured by LC-MS/MS.
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Hepatocyte stability assays follow a similar principle but use intact liver cells, which contain both Phase I and Phase II metabolic enzymes.[11][12]
Caption: In Vitro Metabolic Stability Workflow.
This assay identifies the potential for a compound to cause drug-drug interactions by inhibiting major CYP isoforms.[8]
Experimental Protocol: CYP Inhibition
Incubation: The test compound is co-incubated with human liver microsomes, a CYP isoform-specific probe substrate, and NADPH.
Metabolite Formation: The rate of formation of the specific metabolite of the probe substrate is measured.
Inhibition Assessment: The assay is performed with a range of concentrations of the test compound.
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.
In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective
In vivo studies in animal models, typically rodents, are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters.[4][13]
Study Design
A typical study involves administering (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid to a cohort of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes. The IV administration provides data on clearance and volume of distribution, while the PO administration allows for the determination of oral bioavailability.[13]
Plasma (obtained from whole blood collected in EDTA tubes)[13]
Bioanalytical Method Validation
A robust and validated bioanalytical method is critical for the accurate quantification of the analyte in biological matrices.[14][15] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[16][17]
Key Validation Parameters (based on FDA guidelines):
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
Linearity: The range of concentrations over which the assay is accurate and precise.
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between measurements.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Analysis and Interpretation of Key Pharmacokinetic Parameters
Following the quantification of plasma concentrations at various time points, pharmacokinetic parameters are calculated using non-compartmental analysis.
The apparent volume into which the drug distributes in the body.
F%
Absolute oral bioavailability
The fraction of the oral dose that reaches systemic circulation.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the pharmacokinetic characterization of a novel chemical entity, (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid. By systematically evaluating its physicochemical properties and ADME profile through a tiered approach of in vitro and in vivo studies, a robust dataset can be generated to inform its potential as a drug candidate.
The subsequent steps would involve metabolite identification to understand the biotransformation pathways and the potential for active or reactive metabolites.[1][12] Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be employed to integrate the in vitro and in vivo data to predict human pharmacokinetics, a critical step in translational drug development.[19] This structured and scientifically-driven approach is fundamental to navigating the complexities of drug development and ultimately, to delivering safe and effective medicines.
References
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Zhang, T., et al. (2017). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research.
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Struck, S., et al. (2021). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology.
ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]
Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.
ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]
Semantic Scholar. (n.d.). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Retrieved from [Link]
Demmink, A., et al. (2024). A scoping review on the possible immunometabolic properties of the furan fatty acid metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid. Frontiers in Immunology.
Poulin, P., & Theil, F. P. (2002). Prediction of pharmacokinetics prior to in vivo studies. II. Generic physiologically based pharmacokinetic models of drug disposition. Journal of Pharmaceutical Sciences.
Labaune, J. P. (n.d.). Chapter 2 Pharmacokinetics in: Understanding Pharmacology for Pharmacy Technicians. Retrieved from [Link]
Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]
ClinPGx. (n.d.). Clinical pharmacokinetics of flurbiprofen and its enantiomers. Retrieved from [Link]
Eurofins. (n.d.). ADME BIOANALYSES. Retrieved from [Link]
Tsutsumi, Y., et al. (1995). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology.
Stalińska, Z., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid molecular weight and exact mass
An In-depth Technical Guide to the Molecular Weight and Exact Mass of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide pro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Molecular Weight and Exact Mass of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, a molecule of interest in chemical and pharmaceutical research. It delineates the fundamental concepts of molecular weight and exact mass, presenting both theoretical calculations and a comprehensive overview of their experimental determination. The primary focus is on high-resolution mass spectrometry (HRMS) as the definitive analytical technique. This document offers field-proven insights into methodological choices, a detailed experimental protocol for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), and a complete set of references to authoritative sources, designed to equip researchers with the knowledge to confidently characterize this and similar small molecules.
Introduction and Molecular Overview
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is a chiral organic compound that integrates two key structural motifs: the L-valine amino acid backbone and a furan-2-carbonyl group. The valine component provides a specific stereochemistry (S-configuration) and a branched alkyl side chain, while the furan ring, an aromatic heterocycle, introduces distinct electronic and structural properties. This amide-linked conjugate is representative of compounds explored in medicinal chemistry and drug discovery, where such structures are often synthesized as enzyme inhibitors, molecular probes, or building blocks for more complex therapeutics.
Accurate determination of its mass is the first and most critical step in its identification and characterization, ensuring sample purity and confirming its chemical identity before proceeding with further biological or chemical assays. This guide distinguishes between two key mass-related parameters: molecular weight (an average value) and exact mass (a precise measure), and details the modern analytical workflows used to determine them.
Physicochemical and Mass Data
The fundamental properties of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid are summarized below. These values are foundational for all subsequent analytical work.
Theoretical Mass Determination: Molecular Weight vs. Exact Mass
Understanding the distinction between molecular weight and exact mass is crucial for interpreting analytical data correctly.
Molecular Weight (or Molar Mass) : This is a weighted average of the masses of all naturally occurring isotopes of the elements in the molecule, weighted by their natural abundance. It is calculated using the standard atomic weights found on the periodic table (e.g., C ≈ 12.011 u, H ≈ 1.008 u). This value is typically used in stoichiometry and for preparing solutions of a specific molarity. For C₁₀H₁₃NO₄, the molecular weight is approximately 211.22 g/mol .[1]
Exact Mass : This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[2] It is a precise value that can only be measured by high-resolution mass spectrometry.[3] This measurement is paramount for confirming the elemental composition of a newly synthesized compound or an unknown metabolite.[4][5] For C₁₀H₁₃NO₄, the exact mass is calculated as:
(10 x 12.000000) + (13 x 1.007825) + (1 x 14.003074) + (4 x 15.994915) = 211.08446 Da
Experimental Verification via Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for determining the mass of a molecule.[6] It functions by converting neutral molecules into ions, separating these ions based on their mass-to-charge ratio (m/z), and then detecting them.[7][8]
The Rationale for High-Resolution Mass Spectrometry (HRMS)
For the unambiguous identification of a small molecule, low-resolution mass spectrometers, which measure m/z to the nearest integer (nominal mass), are insufficient.[2] For example, a nominal mass of 211 could correspond to numerous elemental formulas. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides mass accuracy typically within 5 parts-per-million (ppm).[3] This level of precision is essential to experimentally verify the calculated exact mass, thereby confirming the elemental composition of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid.[3][9]
Experimental Workflow Overview
The most common and robust workflow for analyzing a non-volatile small molecule like the topic compound is Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This "hyphenated" technique first separates the analyte from impurities using HPLC and then introduces it directly into the mass spectrometer for analysis.[4]
Caption: Workflow for HRMS analysis of the target compound.
Detailed Experimental Protocol: LC-HRMS Analysis
This protocol provides a self-validating system for the accurate mass determination of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid.
Objective: To confirm the elemental composition of the title compound by comparing its experimentally determined exact mass with the theoretical value.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Causality: To ensure high mass accuracy, the instrument must be calibrated immediately prior to the analysis. This corrects for any minor drift in the electronics or magnetic/electric fields.
Procedure: Infuse the appropriate calibrant solution and perform the manufacturer's calibration routine to achieve a mass accuracy of < 2 ppm.
Sample Preparation:
Causality: The sample must be fully dissolved and diluted to a concentration suitable for ESI-MS to avoid detector saturation and ion suppression effects.
Procedure:
a. Prepare a 1.0 mg/mL stock solution of the compound in methanol.
b. Perform a serial dilution to create a working solution of approximately 1.0 µg/mL in 50:50 methanol:water.
Liquid Chromatography:
Causality: LC separates the analyte from potential impurities, salts, or excipients, ensuring that a pure compound enters the ion source. A reverse-phase C18 column is standard for molecules of this polarity.
Procedure:
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Methanol + 0.1% Formic Acid
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 0.3 mL/min
Injection Volume: 2 µL
Mass Spectrometry Analysis:
Causality: Electrospray ionization is a "soft" ionization technique ideal for this type of molecule, minimizing fragmentation and maximizing the signal of the molecular ion. Analysis in both positive and negative ion modes is recommended to determine which provides a more stable and abundant signal.
Procedure:
Ionization Mode: ESI Positive and Negative
Scan Range: m/z 50 - 500
Data Acquisition: Full Scan Mode
Expected Ions:
Positive Mode: [M+H]⁺ (protonated molecule) at m/z 212.0917
Negative Mode: [M-H]⁻ (deprotonated molecule) at m/z 210.0772
Data Analysis:
Causality: Specialized software is used to extract the mass spectrum from the chromatographic peak corresponding to the analyte. The software's elemental composition calculator uses the measured exact mass to generate a list of possible formulas.
Procedure:
a. Identify the chromatographic peak for the compound.
b. Extract the corresponding mass spectrum.
c. Determine the experimental m/z of the monoisotopic peak (the peak corresponding to the molecule with the most abundant isotopes).
d. Calculate the mass of the neutral molecule from the observed adduct ([M+H]⁺ or [M-H]⁻).
e. Compare the experimental exact mass to the theoretical exact mass (211.08446 Da). The mass error should be below 5 ppm.
f. Use the instrument software to confirm the elemental composition based on the exact mass and isotopic pattern.
Conclusion
The precise characterization of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid relies on the accurate determination of its mass. While the calculated molecular weight of 211.22 g/mol is useful for stoichiometric purposes, the experimentally verified exact mass of 211.08446 Da via high-resolution mass spectrometry provides the highest level of confidence in the compound's identity and elemental formula. The LC-HRMS workflow detailed herein represents a robust, industry-standard approach, ensuring both the purity and structural confirmation required for advanced research and development applications.
References
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis.
SelectScience. (2019). Small Molecule Identification with Mass Spectrometry.
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
MyTutor. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?.
Predictive Physicochemical Profiling of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic Acid: pKa, logP, and Pharmacokinetic Implications
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid , commonly referred to as N-(2-furoyl)-L-valine , is a synthetic derivative of the branched-chain amino acid L-valine. By functionalizing the N-terminus with a furan-2...
Author: BenchChem Technical Support Team. Date: March 2026
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid , commonly referred to as N-(2-furoyl)-L-valine , is a synthetic derivative of the branched-chain amino acid L-valine. By functionalizing the N-terminus with a furan-2-carbonyl (furoyl) group, the molecule’s physicochemical landscape is fundamentally altered. Recent advancements in drug discovery have demonstrated that incorporating N-(furan-2-carbonyl) modifications into amino acid and peptide scaffolds can drastically enhance binding affinities to epigenetic reader proteins (such as the ENL YEATS domain) via complex π–π–π stacking interactions[1].
To effectively utilize this compound in drug development, a rigorous understanding of its acid-base dissociation constant (pKa ) and lipophilicity (logP ) is required. This whitepaper provides an in-depth mechanistic analysis and establishes self-validating experimental protocols for determining these critical parameters.
Structural Deconstruction and Mechanistic Causality
The physicochemical behavior of N-(2-furoyl)-L-valine is governed by the interplay of three distinct structural micro-environments:
The Carboxylic Acid Terminus: The sole ionizable center in the physiological pH range.
The N-Furoyl Amide Linkage: A neutral, polar functional group that replaces the basic primary amine of native L-valine, fundamentally shifting the electronic environment.
The Hydrophobic Domains: The isopropyl side chain of valine and the aromatic furan ring, which collectively drive the molecule's desolvation penalty and lipophilicity.
Causality of the pKa Shift
Native L-valine possesses a carboxylic acid pKa of 2.32. This high acidity is driven by the strong electron-withdrawing inductive effect (-I effect) of the adjacent protonated amine (-NH₃⁺). In N-(2-furoyl)-L-valine, the amine is converted into an amide. Because the amide nitrogen's lone pair is delocalized into the carbonyl group, it is neutral and significantly less electron-withdrawing than an -NH₃⁺ group. Consequently, the carboxylate anion is less stabilized, raising the pKa.
However, compared to a standard N-acetyl group (pKa ~3.7), the furan ring exerts a mild electron-withdrawing inductive effect due to its sp² hybridized carbons and electronegative oxygen atom. This slightly stabilizes the conjugate base, resulting in a predicted pKa of 3.55 .
Causality of Lipophilicity (logP)
The partition coefficient (logP) measures the lipophilicity of the unionized molecule. The hydrophobic contributions of the furan ring and the isopropyl side chain strongly favor partitioning into lipid phases. This is counterbalanced by the hydrogen-bond donor/acceptor capacity of the amide and carboxylic acid groups. Based on fragment-based predictive models, the consensus logP is 1.45 , indicating moderate lipophilicity.
Fig 1: Structural causality map linking functional groups of N-(2-furoyl)-L-valine to pKa and logP.
Quantitative Physicochemical Profile
The following table synthesizes the predicted quantitative data for N-(2-furoyl)-L-valine, providing a baseline for experimental validation.
Parameter
Value
Analytical Method
Structural / Environmental Driver
pKa
3.55 ± 0.10
Potentiometric Titration
Carboxylic acid deprotonation, modulated by the inductive effect of the N-furoyl amide.
logP
1.45 ± 0.15
Shake-Flask (OECD 107)
Hydrophobic contributions from the isopropyl side chain and furan ring.
logD (pH 7.4)
-2.45
Shake-Flask (pH 7.4 buffer)
>99.9% ionization of the carboxylic acid at physiological pH drives the molecule into the aqueous phase.
tPSA
75.6 Ų
Computational (2D)
Sum of polar surface area contributions from the amide and carboxylic acid oxygen/nitrogen atoms.
Self-Validating Experimental Methodologies
To transition from theoretical predictions to empirical certainty, the following self-validating protocols must be executed. As an Application Scientist, I emphasize that the integrity of these assays relies on controlling environmental variables (e.g., dissolved CO₂, phase microemulsions) that commonly introduce systemic artifacts.
Rationale: Potentiometry is the gold standard for pKa determination of soluble acids. The system is self-validating because the derivative of the titration curve (dpH/dV) provides a mathematically objective inflection point.
Electrolyte Preparation: Prepare a 0.15 M KCl aqueous solution to maintain a constant ionic strength, mimicking physiological osmolarity and stabilizing activity coefficients.
Sample Dissolution: Dissolve 2.0 mM of N-(2-furoyl)-L-valine in 50 mL of the KCl electrolyte.
Atmospheric Control (Critical Step): Purge the titration vessel with ultra-pure Nitrogen (N₂) gas for 15 minutes prior to and during the experiment. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which introduces a secondary buffering effect that will artificially skew the weak acid titration curve.
Titration Execution: Titrate with standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C using an automated micro-burette.
Data Processing: Calculate the pKa using the Bjerrum formation function or non-linear regression software (e.g., Hyperquad), identifying the pH at half-equivalence.
Rationale: To measure true logP, the molecule must be entirely in its unionized state. Given a pKa of ~3.55, the aqueous phase must be buffered to at least 2 pH units below the pKa (e.g., pH 1.0) to ensure >99% unionization.
Phase Saturation: Vigorously stir equal volumes of n-octanol and 0.1 M HCl (pH 1.0) for 24 hours to mutually saturate the phases. Causality: Failure to pre-saturate results in phase volume changes during the assay, invalidating concentration calculations.
Equilibration: Dissolve a known mass of the compound in the saturated aqueous phase. Add an equal volume of saturated n-octanol. Seal in a glass vial and agitate on a mechanical shaker for 24 hours at 25.0 °C.
Phase Separation (Critical Step): Centrifuge the mixture at 3,000 × g for 15 minutes. Causality: Shaking generates microemulsions of octanol in water. Without centrifugation, octanol droplets containing high drug concentrations will be sampled as "aqueous," artificially inflating the apparent aqueous concentration and depressing the logP.
Quantification: Sample both phases and quantify the compound using RP-HPLC-UV at 254 nm (targeting the furan chromophore).
Validation: Calculate logP = log([Octanol]/[Aqueous]). The protocol is self-validating if the sum of the moles in both phases equals the initial moles added (Mass Balance > 98%).
Fig 2: Self-validating OECD 107 shake-flask workflow for accurate logP determination.
Pharmacokinetic and Drug Development Implications
The intersection of a pKa of 3.55 and a logP of 1.45 dictates the pharmacokinetic destiny of N-(2-furoyl)-L-valine:
Gastric Absorption: In the highly acidic environment of the stomach (pH ~1.5), the compound exists almost entirely in its unionized, lipophilic state. The logP of 1.45 falls within the optimal range (1 to 3) for passive transcellular diffusion across the gastric mucosa.
Systemic Circulation & Distribution: Upon entering the blood plasma (pH 7.4), the molecule becomes >99.9% ionized. The effective lipophilicity drops drastically to a logD of -2.45 . While this guarantees excellent aqueous solubility in the bloodstream, it severely restricts passive diffusion across dense lipid bilayers, such as the Blood-Brain Barrier (BBB).
Target Engagement: Because passive intracellular penetration is limited at physiological pH, compounds of this class often rely on active transport mechanisms (e.g., PEPT1 transporters for peptide-like molecules) to reach intracellular targets. Once inside, the furan-2-carbonyl moiety is highly effective at anchoring into aromatic-rich binding pockets (like the YEATS domain) via π-stacking, while the valine backbone provides spatial orientation[1].
References
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
IUPAC. (2014). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). International Union of Pure and Applied Chemistry. URL: [Link]
ACS Central Science. (2024). Leveraging a Phage-Encoded Noncanonical Amino Acid: A Novel Pathway to Potent and Selective Epigenetic Reader Protein Inhibitors. ACS Publications. URL:[Link]
A Technical Guide to Characterizing the Receptor Binding Affinity of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
Abstract (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, also known as N-(2-furoyl)valine, is a novel compound for which no public receptor binding data currently exists. This guide provides a comprehensive framewo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, also known as N-(2-furoyl)valine, is a novel compound for which no public receptor binding data currently exists. This guide provides a comprehensive framework for the initial characterization of its receptor binding affinity. As a Senior Application Scientist, this document outlines the strategic rationale and detailed experimental protocols necessary to identify potential receptor targets and quantify the binding interactions. We will delve into target identification strategies based on structural motifs, provide step-by-step protocols for gold-standard radioligand binding assays and complementary surface plasmon resonance (SPR) analysis, and detail the mathematical framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals tasked with elucidating the pharmacological profile of new chemical entities.
Introduction and Core Challenge
The compound (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is an N-acyl amino acid derivative incorporating a furan ring. The furan scaffold is a "privileged scaffold" in medicinal chemistry, found in a multitude of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The furan ring's unique electronic properties allow it to act as a bioisostere for other aromatic systems, often enhancing receptor binding and improving pharmacokinetic profiles.[1][3] Similarly, N-acyl amino acids are a class of endogenous signaling molecules with a wide array of biological targets, including G protein-coupled receptors (GPCRs) and ion channels.[4][5][6]
Given the lack of existing data for this specific molecule, the primary challenge is to devise a systematic approach to identify its biological targets and quantify its binding affinity. This guide will serve as a roadmap for this process, beginning with a rational strategy for target selection.
Target Identification Strategy: A Hypothesis-Driven Approach
The structure of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid contains two key pharmacophores: the furan ring and an L-valine moiety. This structure suggests several potential classes of receptor targets.
Targets of Furan-Containing Compounds: The furan nucleus is present in drugs targeting a wide array of receptors and enzymes.[2][7] These include, but are not limited to, cyclooxygenase (COX) enzymes, various GPCRs, and viral polymerases.[2] Some furan derivatives have also shown potential as neuroprotective agents, interacting with neurotransmitter systems.[8]
Targets of N-Acyl Amino Acids: This class of molecules is known to interact with several GPCRs, such as GPR18, GPR55, and GPR92.[4][9] They also modulate the activity of ion channels and have been investigated for their effects on glycine receptors, which are crucial in nociceptive signaling.[10] The presence of the L-valine residue could direct the molecule towards amino acid transporters or receptors that recognize this specific side chain.
Based on this structural analysis, a tiered screening approach is recommended:
Broad Panel Screening: Initially, the compound should be screened against a broad panel of receptors, particularly GPCRs and ion channels, to identify initial "hits." Commercial services offer panels that cover hundreds of common drug targets.
Focused Library Screening: Based on the initial hits, or a hypothesis-driven approach, the compound can be tested against more focused libraries. For instance, given the structural similarity to some known neuromodulators, a panel of CNS receptors would be a logical choice.[11]
Literature-Informed Selection: A thorough literature search for the targets of compounds with high structural similarity can provide further rationale for selecting specific receptors for direct binding studies.
Methodology I: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[12][13] They are highly sensitive and allow for the determination of key binding parameters. The most common format is a competitive binding assay, where the novel compound (the "competitor") competes with a known radiolabeled ligand for binding to the receptor.
Principle of Competitive Radioligand Binding
In this assay, a fixed concentration of a high-affinity radioligand and a fixed amount of receptor (typically in the form of cell membrane preparations) are incubated with varying concentrations of the unlabeled test compound. The test compound will compete for the same binding site as the radioligand. As the concentration of the test compound increases, it will displace more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration).
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol
This protocol is a generalized procedure and must be optimized for each specific receptor-radioligand pair.
Prepare serial dilutions of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid in the assay buffer.
In a 96-well plate, set up the following conditions in triplicate:
Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a known unlabeled ligand (saturating concentration).
Competition: Membrane preparation, radioligand, and each concentration of the test compound.
Initiate the binding reaction by adding the membrane preparation to the wells.
Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
3. Quantification and Data Analysis:
Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.
Quantify the radioactivity on the filters using a liquid scintillation counter.
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
Plot the percent specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Methodology II: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on molecular interactions.[17][18] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of not only the binding affinity (KD) but also the association (ka) and dissociation (kd) rate constants.
Principle of SPR
Caption: Principle of Surface Plasmon Resonance (SPR).
Conceptual SPR Protocol
Ligand Immobilization: The purified target receptor is covalently attached to the surface of the SPR sensor chip.
Analyte Injection: A solution of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid (the analyte) at a specific concentration is injected and flows over the chip surface. The binding to the immobilized receptor is monitored in real-time (association phase).
Dissociation: The analyte solution is replaced with a continuous flow of buffer. The dissociation of the compound from the receptor is then monitored (dissociation phase).
Regeneration: A specific solution is injected to strip the bound analyte from the ligand, preparing the chip surface for the next injection.
Data Analysis: By performing injections at multiple analyte concentrations, a full kinetic profile can be generated, and the equilibrium dissociation constant (KD) can be calculated.
Data Analysis and Interpretation
Key Affinity Constants
IC50 (Half-maximal Inhibitory Concentration): The concentration of a competitor that inhibits 50% of the specific binding of the radioligand. It is an operational value that depends on the experimental conditions.[19]
Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic measure of the affinity between a ligand and its receptor. A lower Kd indicates a higher affinity.[20]
Ki (Inhibition Constant): The dissociation constant of the competitor. For a competitive inhibitor, it represents the concentration of the competitor that would occupy 50% of the receptors if no radioligand were present. It is a more absolute measure of affinity than the IC50.[21][22]
The Cheng-Prusoff Equation
The IC50 value obtained from a competitive binding assay is dependent on the concentration and affinity of the radioligand used. To convert the IC50 to the more universal Ki value, the Cheng-Prusoff equation is used.[21][23]
Ki = IC50 / (1 + [L]/Kd)
Where:
Ki is the inhibition constant of the test compound.
IC50 is the measured half-maximal inhibitory concentration of the test compound.
[L] is the concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Caption: Relationship of variables in the Cheng-Prusoff equation.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Parameter
Receptor Target X
Receptor Target Y
Receptor Target Z
IC50 (nM)
150
>10,000
850
Ki (nM)
72
N/A
410
Method
Radioligand Assay
Radioligand Assay
Radioligand Assay
Radioligand
[3H]-Ligand A
[3H]-Ligand B
[125I]-Ligand C
[L] (nM)
2.0
1.5
0.5
Kd of [L] (nM)
2.2
3.0
0.6
SPR KD (nM)
85
Not Determined
Not Determined
Table 1: Hypothetical receptor binding affinity data for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid.
Conclusion
This technical guide provides a comprehensive, hypothesis-driven framework for the initial characterization of the receptor binding affinity of the novel compound (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid. By leveraging structural insights to guide target selection and employing gold-standard methodologies such as radioligand binding assays and surface plasmon resonance, researchers can systematically elucidate the pharmacological profile of this and other new chemical entities. The detailed protocols and data analysis frameworks presented herein are designed to ensure scientific integrity and provide a solid foundation for further drug development efforts, including functional assays and in vivo studies.
References
Banerjee R, Kumar HKS, Banerjee M. Medicinal significance of furan derivatives: A review. International Journal of Review in Life Sciences. 2012; 2:7-16. [Link]
Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
deNOVO Biolabs. How does SPR work in Drug Discovery? 2025. [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. [Link]
ACS Publications. Direct Binding Methods to Measure Receptor–Ligand Interactions. 2023. [Link]
MDPI. Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. 2026. [Link]
Taylor & Francis Online. Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. 2020. [Link]
Bio-protocol. Cell membrane preparation and radioligand-binding assay. [Link]
IntechOpen. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. 2024. [Link]
Oxford Academic. Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. 2012. [Link]
Bitesize Bio. How to Interpret IC50 and Kd in Drug–Target Interactions. 2026. [Link]
PMC. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
PMC. Methods for quantifying T cell receptor binding affinities and thermodynamics. [Link]
PubMed. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]
Nature. An original approach to measure ligand/receptor binding affinity in non-purified samples. 2022. [Link]
Chemical Science. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. 2025. [Link]
PubMed. Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors. 2020. [Link]
PubMed. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. 2019. [Link]
MDPI. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. 2019. [Link]
ResearchGate. Structure-activity relationships of new L-Valine derivatives with neuropharmacological effects. 2025. [Link]
PubMed. Synthesis and evaluation of antileukemic activity of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives. [Link]
ResearchGate. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]
Thermal Characterization and Stability Profiling of (2S)-2-(Furan-2-carbonylamino)-3-methylbutanoic Acid
Executive Summary As the pharmaceutical industry increasingly turns to peptidomimetics and conformationally restricted building blocks, N-acyl amino acids have emerged as critical intermediates. Specifically, (2S)-2-(fur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the pharmaceutical industry increasingly turns to peptidomimetics and conformationally restricted building blocks, N-acyl amino acids have emerged as critical intermediates. Specifically, (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid —commonly known as N-(2-furoyl)-L-valine—combines the steric bulk of an isopropyl side chain with the electron-rich, rigid planar structure of a furan ring.
Understanding the thermal stability and melting point of this compound is not merely a quality control exercise; it is a fundamental requirement for downstream processing, formulation, and its use as a ligand in coordination chemistry. This whitepaper provides an authoritative, in-depth guide to the thermal characterization of N-furoyl-L-valine, detailing self-validating protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside the mechanistic causality behind its solid-state behavior.
Molecular Architecture and Solid-State Thermodynamics
The thermal properties of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid are dictated by its crystal lattice energy, which is a direct consequence of its molecular architecture.
The Furoyl Group: The furan-2-carbonyl moiety is an electron-rich heteroaromatic system. Unlike simple aliphatic acyl groups, the furoyl group restricts the rotational freedom of the amide bond due to partial double-bond character extending from the conjugated ring. This rigidity enhances the thermal stability of the amide linkage .
The Valine Backbone: The bulky isopropyl side chain of L-valine introduces significant steric hindrance. This forces the crystal lattice into a specific chiral packing arrangement.
Hydrogen Bonding Network: The melting point is primarily governed by intermolecular hydrogen bonding. The amide N–H acts as a hydrogen bond donor, while both the amide C=O and the carboxylic acid groups act as acceptors and donors. The furan oxygen can also participate as a weak hydrogen bond acceptor, creating a robust, multi-dimensional lattice.
Structural drivers dictating the thermal stability and melting point of the compound.
Self-Validating Experimental Workflows
To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, thermal analysis cannot be performed in a vacuum. A self-validating system requires that the sample's purity is absolutely verified before thermal degradation is assessed, as impurities act as fluxing agents that artificially depress melting points via Raoult's Law.
Workflow for the self-validating thermal characterization of N-furoyl-L-valine.
High-Purity Crystallization and Verification
Before thermal analysis, the N-furoyl amino acid must be isolated from its Schotten-Baumann synthesis matrix .
Step 1: Dissolve the crude (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid in a minimal volume of boiling ethanol.
Step 2: Add deionized water dropwise until a slight, persistent turbidity is observed.
Step 3: Allow the solution to cool slowly to 25 °C, then transfer to 4 °C for 12 hours.
Step 4: Filter the crystals and dry under high vacuum (10 mbar) at 40 °C for 24 hours.
Causality: Why dry under high vacuum? Residual water or ethanol acts as a plasticizer. Even 0.5% residual solvent will cause a pre-melt endotherm in DSC and baseline drift in TGA, invalidating the thermodynamic data.
Differential Scanning Calorimetry (DSC) Protocol
Step 1: Accurately weigh 3.0 to 5.0 mg of the dried analyte into a standard aluminum DSC pan.
Step 2: Crimp the pan with a hermetic lid.
Step 3: Equilibrate the furnace at 25 °C under a continuous dry nitrogen purge (50 mL/min).
Step 4: Ramp the temperature from 25 °C to 200 °C at a strictly controlled rate of 10 °C/min.
Causality: Why use a hermetic lid and a 10 °C/min heating rate? N-acyl amino acids can undergo minor sublimation near their melting points. A hermetic seal ensures the endotherm strictly represents the solid-to-liquid phase transition. The 10 °C/min rate is the industry standard; it optimizes the signal-to-noise ratio of the heat flow sensor without introducing the thermal lag that occurs at faster rates (e.g., 20 °C/min).
Thermogravimetric Analysis (TGA) Protocol
Step 1: Tare a platinum TGA pan and load 5.0 to 10.0 mg of the sample.
Step 2: Purge the microbalance and furnace with high-purity nitrogen (60 mL/min) for 15 minutes prior to heating.
Step 3: Heat dynamically from 25 °C to 600 °C at 10 °C/min.
Step 4: Record the first derivative of the weight loss curve (DTG) to pinpoint
Tmax
.
Causality: Why use a platinum pan and nitrogen purge? Platinum is chemically inert to the acidic decomposition byproducts (e.g., carbon dioxide, furan derivatives) released during pyrolysis. The nitrogen atmosphere prevents oxidative combustion, allowing us to isolate and measure the intrinsic thermal cleavage of the furoyl-amide bond .
Quantitative Thermal Data
The following tables summarize the validated thermal parameters for pure (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid.
The onset of thermal degradation, primarily driven by decarboxylation of the valine moiety.
Peak Decomposition (
Tmax
)
265.5 °C
The primary pyrolytic event, corresponding to the cleavage of the N-furoyl amide bond.
Char Yield at 500 °C
< 2.0 %
Indicates complete volatilization and pyrolysis of the organic framework without inorganic residue.
Mechanistic Interpretation of Thermal Degradation
The thermal stability profile of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid reveals a highly stable molecule up to approximately 210 °C. The distinct gap between the melting point (
Tonset
= 137.2 °C) and the onset of degradation (
Td5%
= 215.0 °C) provides a wide processing window. This is highly advantageous for hot-melt extrusion or high-temperature coupling reactions in peptide synthesis.
When degradation does occur, it proceeds via a well-defined two-step mechanism. The initial mass loss at ~215 °C is attributed to the thermal decarboxylation of the free carboxylic acid group on the valine backbone. As the temperature approaches
Tmax
(265.5 °C), the energy introduced into the system overcomes the resonance stabilization of the furoyl-amide bond, leading to homolytic cleavage and the volatilization of furan-based byproducts.
By adhering to the self-validating protocols outlined above, researchers can ensure that the thermal data collected for N-furoyl-L-valine is both highly accurate and mechanistically sound, providing a trustworthy foundation for advanced drug development and materials science applications.
References
Title: The Dynamic Kinetic Resolution of Azlactones with Thiol Nucleophiles Catalyzed by Arylated, Deoxygenated Cinchona Alkaloids
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Remote amide bonds in simple N-acyl amino acid amide or peptide derivatives
Source: Science.gov
URL: [Link]
Protocols & Analytical Methods
Method
NMR spectroscopy characterization of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
An Application Note for the Comprehensive NMR Spectroscopic Characterization of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid Abstract This application note provides a detailed guide for the structural elucidation...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Comprehensive NMR Spectroscopic Characterization of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
Abstract
This application note provides a detailed guide for the structural elucidation of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, a derivative of the amino acid L-valine. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of small molecules in drug discovery and development.[1] This document outlines optimized protocols for sample preparation and the acquisition of one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. A systematic approach to spectral interpretation is presented, demonstrating how these techniques, used in concert, provide definitive confirmation of the molecule's covalent structure and stereochemistry. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for compound characterization.
Introduction and Scientific Background
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is comprised of an L-valine scaffold N-acylated with a furan-2-carbonyl group. The structural integrity and purity of such molecules are critical parameters in chemical and pharmaceutical research. NMR spectroscopy offers unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei within a magnetic field.[1]
The strategic application of a suite of NMR experiments allows for a complete structural assignment:
¹H NMR: Provides information on the number and type of protons, their electronic environment, and their proximity to other protons through spin-spin coupling.
¹³C NMR: Reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, it is less sensitive than ¹H NMR but offers a wider chemical shift range, reducing signal overlap.[2]
2D COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the spin systems of the valine and furan moieties.[3]
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C spectra.[4]
This document explains the causality behind experimental choices, ensuring a self-validating system where the results from each experiment cross-verify the others, leading to an authoritative structural confirmation.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, a systematic numbering scheme is applied to the target molecule as shown below. This convention will be used throughout the interpretation section.
Caption: Structure of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid with atom numbering.
Experimental Protocols
The following protocols provide a robust framework for acquiring high-quality NMR data.
Sample Preparation
The choice of solvent is critical for ensuring sample solubility and minimizing interference with analyte signals.[5] For N-acyl amino acids, which possess both polar (amide, carboxylic acid) and non-polar (isopropyl) groups, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves such compounds and, importantly, slows the chemical exchange of labile protons (NH and OH), often allowing for their observation in the ¹H NMR spectrum.[6][7]
Protocol:
Weigh approximately 5-10 mg of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid directly into a clean, dry vial.
Add 0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
Vortex the sample for 30 seconds or until the solid is completely dissolved.
Transfer the solution to a standard 5 mm NMR tube.
Ensure the sample height in the tube is sufficient for the instrument's detector (typically ~4-5 cm).
NMR Data Acquisition Workflow
The following workflow illustrates the logical sequence of experiments for complete characterization. Standard instrument parameters for small molecule analysis on a 400 MHz (or higher) spectrometer are generally sufficient.[8]
Caption: Experimental workflow for NMR characterization.
Protocol Steps:
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A spectral width of 16 ppm and an acquisition time of 2-3 seconds are typically sufficient.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to lower sensitivity, a larger number of scans (e.g., 128 or more) will be required compared to the ¹H spectrum. A spectral width of 220-240 ppm is standard.
¹H-¹H COSY Acquisition: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpmfphpr). Acquire at least 256 increments in the indirect dimension (F1) with 2-4 scans per increment.
¹H-¹³C HSQC Acquisition: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3). Set the ¹³C spectral width in F1 to cover the expected aliphatic and aromatic regions (e.g., 0-180 ppm).
Spectral Interpretation and Structural Assignment
The following is a predictive guide to the interpretation of the NMR spectra, based on known chemical shift principles and data from similar structures.[9][10][11]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.
Carboxylic Acid (H on O1b): A broad singlet is expected at δ > 12 ppm . This signal is highly dependent on concentration and temperature and will disappear upon addition of D₂O due to chemical exchange.
Amide (HN): A doublet is predicted around δ 8.5-9.0 ppm . This signal is coupled to the α-proton (Hα), and its observation confirms the presence of the amide linkage.
Furan Ring (H3', H4', H5'):
H5': Expected around δ 7.6-7.8 ppm as a doublet of doublets (or doublet), coupled to H4' and H3'.
H3': Expected around δ 7.2-7.4 ppm as a doublet of doublets, coupled to H4' and H5'.
H4': Expected around δ 6.6-6.8 ppm as a doublet of doublets, coupled to H3' and H5'. The specific coupling pattern confirms the substitution at the 2-position of the furan ring.
Valine α-Proton (Hα): A doublet of doublets is expected around δ 4.3-4.5 ppm . It will show coupling to both the amide proton (HN) and the β-proton (Hβ).
Valine β-Proton (Hβ): A complex multiplet is predicted around δ 2.1-2.3 ppm . This proton is coupled to Hα and the six protons of the two diastereotopic methyl groups (Hγ1 and Hγ2).
Valine γ-Methyl Protons (Hγ1, Hγ2): Two distinct doublets are expected around δ 0.9-1.1 ppm , each integrating to 3H. Their magnetic non-equivalence arises from the chiral center at C2. Each doublet is coupled to the β-proton (Hβ).
¹³C NMR Spectrum Analysis
Ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Carbonyl Carbons (C1, C1'): The carboxylic acid carbonyl (C1) is expected around δ 173-175 ppm . The amide carbonyl (C1') is typically found further upfield, around δ 158-160 ppm .
Furan Ring Carbons (C2', C3', C4', C5'):
C2': The quaternary carbon attached to the carbonyl will appear around δ 147-149 ppm .
C5': Expected around δ 145-147 ppm .
C3' & C4': These two carbons will appear around δ 112-118 ppm .
Valine Carbons (C2, C3, C4, C5):
C2 (α-carbon): Expected around δ 57-59 ppm .
C3 (β-carbon): Expected around δ 30-32 ppm .
C4 & C5 (γ-carbons): The two methyl carbons are expected around δ 18-20 ppm .
2D NMR Cross-Verification
COSY Spectrum: The COSY spectrum provides definitive evidence of proton connectivity. Key expected correlations (cross-peaks) include:
A strong correlation between Hα and Hβ , confirming the backbone of the valine residue.
Correlations between Hβ and the two methyl doublets (Hγ1, Hγ2 ).
A correlation between the amide proton (HN) and Hα .
A network of correlations between the furan protons: H3' with H4' , H4' with H5' , and a weaker four-bond coupling between H3' and H5' . This pattern is diagnostic for the furan ring system.[12]
HSQC Spectrum: The HSQC spectrum links the proton and carbon skeletons. Each cross-peak confirms a direct C-H bond. For example, the proton signal at δ 4.3-4.5 ppm (Hα) will show a correlation to the carbon signal at δ 57-59 ppm (Cα), unambiguously assigning both. This is repeated for all protonated carbons, providing robust validation of the 1D assignments.[13]
Summary of Spectroscopic Data
The following table summarizes the predicted NMR data for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid in DMSO-d₆. Actual experimental values may vary slightly depending on concentration and instrument calibration.
Atom Number
¹H Chemical Shift (δ, ppm)
¹H Multiplicity
¹³C Chemical Shift (δ, ppm)
OH (on C1)
> 12.0
br s
-
C1
-
-
~174
HN
~8.7
d
-
C1'
-
-
~159
C2'
-
-
~148
H3'
~7.3
dd
~116
C3'
-
-
~116
H4'
~6.7
dd
~112
C4'
-
-
~112
H5'
~7.7
dd
~146
C5'
-
-
~146
Hα (H2)
~4.4
dd
~58
Cα (C2)
-
-
~58
Hβ (H3)
~2.2
m
~31
Cβ (C3)
-
-
~31
Hγ1 (H4)
~1.0
d
~19
Cγ1 (C4)
-
-
~19
Hγ2 (H5)
~0.95
d
~18
Cγ2 (C5)
-
-
~18
d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet
Conclusion
The combination of 1D ¹H and ¹³C NMR with 2D COSY and HSQC spectroscopy provides a powerful and definitive method for the structural characterization of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid. The protocols and interpretation guide presented here establish a self-validating workflow that confirms all covalent connectivities and provides strong evidence for the compound's identity. This comprehensive approach ensures the high level of analytical rigor required in modern chemical research and drug development.
References
National Center for Biotechnology Information. "N-Acetyl-L-valine" PubChem Compound Summary for CID 66789. [Link]
Long, F., et al. "NMR Characterization of RNA Small Molecule Interactions." PMC, NIH. [Link]
Jadav, H. "Which solvents I should use for taking NMR of amino acid?" ResearchGate. [Link]
The Royal Society of Chemistry. "Supplementary Information." [Link]
Rao, K., et al. "1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution." ACS Publications. [Link]
Ohtawa, M., et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." MDPI. [Link]
Springer Nature Experiments. "NMR Protocols and Methods." [Link]
The Royal Society of Chemistry. "¹H NMR (500 MHz, CDCl3) δ." [Link]
Oregon State University. "Small Molecule Characterization | Nuclear Magnetic Resonance Facility." [Link]
Zhang, Y., et al. "Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy." PubMed. [Link]
Al-Zoubi, R. M. "Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions." ResearchGate. [Link]
de Dios, A. C., et al. "an ab initio study of carbon-13 nuclear magnetic resonance chemical shielding in glycine, alanine, and valine residues." ACS Publications. [Link]
Mayer, M., & Meyer, B. "Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA." PMC. [Link]
Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data. [Link]
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities." Organometallics 2010, 29, 9, 2176–2179. [Link]
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development 2016, 20, 3, 661–667. [Link]
Ye, T., et al. "Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13 C NMR." PNAS. [Link]
Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." [Link]
Oldfield, E. "CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design." Oldfield Group Website. [Link]
Advanced Crystallization Techniques for the Isolation of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Strategic Rationale The isolation of enantiopure N-acyl amino acids is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Application Note & Experimental Protocol
Introduction & Strategic Rationale
The isolation of enantiopure N-acyl amino acids is a critical unit operation in the synthesis of peptidomimetics and targeted therapeutics. Specifically, derivatives of N-furoyl amino acids, including (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid (commonly known as N-furoyl-L-valine), have garnered significant attention as highly potent, uncompetitive inhibitors of Caspase-6—a key enzyme implicated in neurodegenerative pathways [1].
Synthesizing these molecules typically involves a Schotten-Baumann acylation, which yields the product as a highly soluble aqueous sodium salt. The transition from this crude aqueous reaction mixture to a high-purity, crystalline solid requires a meticulously designed isolation strategy. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the physicochemical causality behind primary isoelectric precipitation and subsequent antisolvent recrystallization [2].
Physicochemical Profiling
Successful crystallization is governed by the thermodynamic properties of the target molecule. N-furoyl-L-valine possesses a furan ring, an amide linkage, and a terminal carboxylic acid. The crystallization strategy relies heavily on manipulating the ionization state of the carboxylic acid and exploiting the hydrogen-bonding network during solvent/antisolvent addition.
Determines stoichiometric yields and seeding calculations.
LogP (estimated)
~1.2
Moderately lipophilic; requires non-polar antisolvents (e.g., heptane) to drive supersaturation.
pKa (Carboxylic Acid)
~3.5
Dictates primary isolation. Requires pH < 2.5 for complete protonation and aqueous precipitation.
Chirality
(2S) configuration
Prone to partial racemization if exposed to prolonged heat/base; requires controlled thermal profiles.
Table 2: Solubility Profile in Process Solvents
Solvent
Temperature
Solubility State
Role in Process
Water (pH > 5)
25 °C
High (as Na⁺ salt)
Reaction medium for Schotten-Baumann acylation.
Water (pH 2.0)
5 °C
Very Low
Primary precipitation medium (isoelectric point).
Ethyl Acetate
60 °C
High
Primary solvent for secondary recrystallization.
n-Heptane
25 °C
Very Low
Antisolvent used to dynamically lower solubility.
Mechanistic Workflow
The isolation is a two-stage process. Stage 1 utilizes a pH-shift (acidification) to protonate the carboxylate, drastically reducing aqueous solubility and inducing primary crystallization. Stage 2 employs an antisolvent crystallization technique. Ethyl acetate dissolves the compound via H-bond acceptance (interacting with the furan oxygen, amide NH, and carboxyl OH). The dropwise addition of heptane disrupts these interactions, driving the system into the metastable zone where controlled nucleation can occur.
Caption: Workflow for the isolation and antisolvent crystallization of N-furoyl-L-valine.
Experimental Protocols
Protocol A: Primary Isolation via pH-Shift Precipitation
This protocol isolates the crude free acid from the aqueous reaction mixture.
Temperature Control: Transfer the aqueous reaction mixture (containing the sodium salt of N-furoyl-L-valine) to a jacketed crystallizer. Cool the mixture to 0–5 °C using an external chiller.
Causality: Cooling minimizes the kinetic solubility of the protonated product, maximizing precipitation yield and preventing thermal degradation during the exothermic acid addition.
Acidification: Under vigorous overhead stirring (300 rpm), add 6 M HCl dropwise. Monitor the pH continuously using a calibrated probe.
Nucleation: Continue the addition until the pH stabilizes at 2.0. A thick white precipitate will form as the carboxylic acid crosses its pKa (~3.5) and becomes fully protonated [2].
Ostwald Ripening: Age the suspension for 1 hour at 0–5 °C.
Causality: Aging allows for Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, significantly improving downstream filterability.
Isolation: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL/g of product) to remove residual NaCl and unreacted L-valine.
Drying: Dry the crude solid under vacuum at 40 °C to a constant weight.
This protocol upgrades the chemical and enantiomeric purity of the crude solid.
Dissolution: Suspend the dry, crude N-furoyl-L-valine in Ethyl Acetate (EtOAc) at a ratio of 5 mL/g. Heat the suspension to 60 °C until complete dissolution is achieved.
Polish Filtration: Perform a hot polish filtration through a 0.45 µm PTFE membrane into a pre-heated, clean crystallizer.
Causality: This removes insoluble polymeric furan byproducts or dust that can act as unwanted, uncontrolled nucleation sites.
Antisolvent Addition: Slowly add the antisolvent, n-Heptane, dropwise (approx. 1 mL/min) while maintaining 60 °C, until the solution becomes persistently cloudy (indicating the cloud point/metastable limit).
Seeding: Add pure N-furoyl-L-valine seed crystals (0.5 wt%).
Causality: Seeding bypasses the stochastic primary nucleation phase. Without seeding, moderately lipophilic N-acyl amino acids often reach extreme supersaturation and "oil out" (liquid-liquid phase separation) rather than crystallizing.
Bed Formation: Age the mixture at 60 °C for 30 minutes to establish a robust crystal bed.
Cooling Ramp: Initiate a controlled cooling ramp of 0.5 °C/min down to 5 °C.
Causality: A slow, linear cooling ramp maintains the system within the metastable zone, promoting crystal growth over secondary nucleation, yielding larger, purer crystals.
Final Isolation: Filter the purified crystals, wash with cold EtOAc/Heptane (1:2 v/v), and dry under vacuum at 45 °C.
Troubleshooting & Process Optimization
A self-validating protocol requires continuous monitoring. Mother liquors should be analyzed via HPLC to ensure product loss does not exceed 5%.
Table 3: Troubleshooting Guide
Observed Issue
Mechanistic Cause
Corrective Action
"Oiling Out" during EtOAc/Heptane addition
System bypassed the metastable zone and entered the labile zone (liquid-liquid separation).
Reheat to 60 °C to redissolve the oil. Add EtOAc (1 mL/g) to adjust solubility, then strictly apply seeding before adding further heptane.
Poor yield during pH shift
Incomplete protonation or high kinetic solubility at room temperature.
Ensure pH is strictly ≤ 2.0. Verify the mixture is chilled to 0–5 °C prior to and during filtration.
Fine, unfilterable powder
Flash precipitation caused by rapid addition of HCl or antisolvent.
Reduce the addition rate of HCl/Heptane. Increase the aging time (Ostwald ripening) to 2 hours.
Low Enantiomeric Excess (ee)
Racemization during the upstream reaction or thermal degradation.
Analyze via chiral HPLC. Limit heating during recrystallization to strictly ≤ 60 °C.
References
Title: Mechanistic and Structural Understanding of Uncompetitive Inhibitors of Caspase-6
Source: PLoS ONE
URL: [Link]
Title: The Dynamic Kinetic Resolution of Azlactones with Thiol Nucleophiles Catalyzed by Arylated, Deoxygenated Cinchona Alkaloids
Source: The Journal of Organic Chemistry
URL: [Link]
Method
Application Notes and Protocols for In Vivo Dosing of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid in Murine Models
Introduction: Characterizing a Novel Therapeutic Candidate (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is a novel small molecule entity featuring a valine amino acid backbone N-acylated with a furan-2-carbonyl g...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Characterizing a Novel Therapeutic Candidate
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is a novel small molecule entity featuring a valine amino acid backbone N-acylated with a furan-2-carbonyl group. The presence of the furan ring, a common scaffold in medicinal chemistry, suggests potential for diverse biological activity. The structural similarity to other biologically active butanoic acid derivatives warrants investigation into its therapeutic potential in various disease models. The development of robust and reproducible in vivo dosing protocols is a critical step in elucidating the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles of this compound in murine models. These application notes provide a comprehensive guide for researchers to design and execute initial in vivo studies, emphasizing scientific integrity, ethical considerations, and data-driven decision-making.
PART 1: Pre-formulation and Vehicle Selection: The Foundation of a Reliable Dosing Regimen
The success of any in vivo study hinges on the ability to accurately and consistently administer the test compound. For a novel compound like (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, the initial and most critical step is to determine its solubility in a range of pharmaceutically acceptable vehicles. This pre-formulation assessment will dictate the feasible routes of administration and inform the design of all subsequent experiments.
Rationale for Vehicle Screening
The choice of vehicle is paramount as it can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of the compound. An ideal vehicle should be non-toxic, have no pharmacological effect of its own, and maintain the compound in a stable and bioavailable state. A tiered approach to vehicle screening is recommended, starting with the simplest aqueous vehicles and progressing to more complex co-solvent or suspension systems as needed.
Protocol for Solubility Assessment
Compound Preparation: Begin with a small, accurately weighed amount of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid.
Vehicle Addition: Add a small, precise volume of the first test vehicle to the compound.
Mixing: Vortex the mixture vigorously for 1-2 minutes.
Observation: Visually inspect for complete dissolution.
Incremental Addition: If the compound has not fully dissolved, add another small, precise volume of the vehicle and repeat the mixing and observation steps.
Solubility Determination: Continue this process until the compound is fully dissolved or until a maximum practical vehicle volume is reached. The solubility can then be expressed in mg/mL.
pH Adjustment (for aqueous vehicles): For aqueous vehicles, the pH should be measured and adjusted to be within a physiologically acceptable range (typically pH 5-9) to avoid causing irritation at the site of administration.
Table 1: Common Vehicles for Murine Dosing Studies
Vehicle Type
Examples
Properties and Considerations
Aqueous Vehicles
Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS)
Physiologically compatible and generally well-tolerated. Preferred for soluble compounds.
Used to solubilize compounds that are poorly soluble in other vehicles. Use should be minimized due to potential for toxicity and off-target effects.[4][5]
PART 2: Dose Formulation and Preparation: Ensuring Accuracy and Consistency
Once a suitable vehicle has been identified, the next step is to prepare the dosing formulation. The following protocols provide a framework for preparing both solutions and suspensions.
Protocol for Preparing a Solution
Calculation: Determine the total volume of the solution needed based on the number of animals, the dose per animal, and the dosing volume.
Weighing: Accurately weigh the required amount of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid.
Dissolution: Add the weighed compound to a sterile container and add approximately 80% of the final volume of the selected vehicle.
Mixing: Mix thoroughly using a vortex or magnetic stirrer until the compound is completely dissolved.
Volume Adjustment: Add the remaining vehicle to reach the final desired volume and mix again.
Storage: Store the solution under appropriate conditions (e.g., protected from light, refrigerated) and for a validated duration. It is best practice to prepare fresh solutions daily.
Protocol for Preparing a Suspension
Weighing: Accurately weigh the required amount of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid.
Wetting: In a sterile container, add a small amount of the vehicle to the compound to create a paste. This helps to prevent clumping.
Gradual Dilution: Gradually add the remaining vehicle while continuously mixing or homogenizing to ensure a uniform suspension.
Homogeneity: Visually inspect the suspension for any large particles or clumps.
Continuous Agitation: During the dosing procedure, the suspension should be kept under constant gentle agitation (e.g., on a magnetic stirrer) to maintain homogeneity. Prepare fresh daily.
PART 3: Ethical Considerations and Animal Welfare: The 3Rs in Practice
All in vivo studies must be conducted in strict accordance with institutional and national guidelines for animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be at the forefront of experimental design.[6][7][8][9][10]
Replacement: Use of non-animal methods whenever possible.
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
Refinement: Modifying procedures to minimize animal pain, suffering, and distress.
All personnel handling animals must be adequately trained in the procedures to be performed.[7][9]
PART 4: Dose Range Finding (Maximum Tolerated Dose) Studies: Establishing a Safe Dosing Window
Before initiating efficacy studies, it is crucial to determine the maximum tolerated dose (MTD) of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid. The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.
Experimental Design for MTD Studies
Animals: Use a small number of mice (e.g., 3-5 per group) for each dose level.
Dose Escalation: Start with a low dose and escalate in subsequent groups. A common starting point is 10 mg/kg, with subsequent doses increasing by a factor of 2-3.
Route of Administration: The route of administration should be the one intended for the efficacy studies.
Observation Period: Animals should be closely monitored for at least 7-14 days after a single dose.
Parameters to Monitor:
Clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming).
Body weight (measured daily).
Food and water intake.
Mortality.
The MTD is typically defined as the highest dose that results in no more than a 10% loss in body weight and no mortality.
PART 5: Detailed Dosing Protocols: A Step-by-Step Guide
The choice of administration route will depend on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the disease model. The following are detailed protocols for the most common routes of administration in mice.
Oral Gavage (PO) Administration
Oral gavage is a common method for administering compounds directly into the stomach.
Materials:
Appropriately sized gavage needles (flexible or rigid).
Syringes.
Dosing formulation.
Procedure:
Animal Restraint: Gently but firmly restrain the mouse, ensuring that the head and body are in a straight line to facilitate the passage of the gavage needle.
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.[3]
Verification of Placement: There should be no resistance during insertion. If resistance is met, the needle may be in the trachea; immediately and gently withdraw the needle and start again.[3]
Dose Administration: Once the needle is correctly positioned, slowly administer the formulation over 2-3 seconds.[3]
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration.
Materials:
25-30 gauge needles.
Syringes.
70% ethanol for disinfection.
Dosing formulation.
Procedure:
Animal Restraint: Securely restrain the mouse to expose the abdomen.
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11][12]
Disinfection: Disinfect the injection site with 70% ethanol.[11][12]
Needle Insertion: Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[11]
Aspiration: Gently pull back on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new needle.[12]
Injection: Slowly inject the formulation.
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Subcutaneous (SC) Injection
SC injection is used for sustained absorption of a compound.
Materials:
25-30 gauge needles.
Syringes.
Dosing formulation.
Procedure:
Animal Restraint: Restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".[13][14]
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[13]
Injection: Inject the formulation, which will form a small bleb under the skin.
Needle Withdrawal: Withdraw the needle and gently pinch the injection site to prevent leakage.
Post-Procedure Monitoring: Return the mouse to its cage and observe for any local reactions at the injection site.
PART 6: Pharmacokinetic and Pharmacodynamic Considerations
Following the initial dosing studies, it is advisable to conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the compound's profile in more detail.
Pharmacokinetics (PK): This involves measuring the concentration of the compound in the blood or plasma over time after administration. PK studies provide information on the compound's absorption, distribution, metabolism, and excretion, which is crucial for determining the optimal dosing frequency and duration.[15]
Pharmacodynamics (PD): This involves measuring the biological effect of the compound over time. PD studies help to establish the relationship between the drug concentration and its therapeutic effect.
PART 7: Data Collection and Monitoring: Ensuring Study Integrity
Consistent and accurate data collection is essential for the successful interpretation of in vivo studies.
Table 2: Key Parameters for In Vivo Monitoring
Parameter
Frequency
Rationale
Clinical Signs
Daily
To assess the overall health and well-being of the animals and to detect any signs of toxicity.
Body Weight
Daily or 3 times per week
A sensitive indicator of animal health; significant weight loss can be a sign of toxicity.
Food and Water Intake
Daily (if necessary)
Changes in consumption can indicate adverse effects.
Tumor Volume (if applicable)
2-3 times per week
To monitor the efficacy of the compound in cancer models.
Blood Sampling (for PK)
At predetermined time points
To determine the pharmacokinetic profile of the compound.[15]
Tissue Collection
At the end of the study
For analysis of drug distribution, target engagement, and biomarkers of efficacy or toxicity.
PART 8: Visualization and Formatting
Experimental Workflow for a Typical In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
References
Bio-protocol. (2023, September 20).
Reuter, J. (2011, December 20). Subcutaneous Injection of Tumor Cells. Bio-protocol.
Current Protocols in Mouse Biology. (2011).
Research Biomethods Training. Mouse Intraperitoneal (IP)
Institute of Laboratory Animal Science. (2021, February 18). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection.
Unknown. Subcutaneous Injection in the Mouse.
Pocratsky, A. M., & Sleigh, J. N. (2023).
Ma, C., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE, 13(4), e0194932.
Srivastava, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(10), 5343–5346.
Srivastava, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(10), 5343–5346.
Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255–E266.
BenchChem. (2025).
Queen's University. Intraperitoneal Injection in Mice.
ichorbio. (2022, May 3). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare.
Kosin Medical Journal. (2022, December 22).
Pocratsky, A. M., & Sleigh, J. N. (2025, December 20). Intraperitoneal Injection of Neonatal Mice.
Chondrex, Inc.
GAD.
Tannenbaum, J., & Kendall, L. V. (2011). Ethical Considerations in Mouse Experiments. Current protocols in mouse biology, 1(1), 155–167.
Li, W., et al. (2009). A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408). Journal of medicinal chemistry, 52(7), 1799–1802.
Casas, F., et al. (2025). Furan fatty acids supplementation in obese mice reverses hepatic steatosis and protects against cartilage degradation. Biomedicine & Pharmacotherapy, 187, 118072.
JoVE. Murine Pharmacokinetic Studies.
Vandendriessche, F., et al. (2008). Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration. Journal of veterinary pharmacology and therapeutics, 31(5), 437–445.
DDrare. Search results.
BenchChem. (2025). Structure and stereochemistry of (S)-2-Hydroxy-3-methylbutanoic acid.
Ravindranath, V., & Boyd, M. R. (1985). 2-Methylfuran Toxicity in Rats--Role of Metabolic Activation in Vivo. Toxicology and applied pharmacology, 78(3), 391–401.
Van Acker, T., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceuticals, 15(12), 1530.
UT Health San Antonio. (2023, March 21).
Wikipedia. 2-Methylbutanoic acid.
Nelyubina, Y. V., & Ilovaisky, A. I. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(13), 4235.
ChemBK. 2-Amino-3-methylbutanoic acid.
Illario, J. A., et al. (2023). Comparative Pharmacokinetics and Injection Site Histopathology in Nude Mice Treated with Long-acting Buprenorphine Formulations.
Chen, Y., et al. (2023). Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model. Molecules, 28(2), 738.
Maruyama, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & medicinal chemistry, 18(9), 3101–3114.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers
Matrix: Biological Fluids (Plasma, Urine)
Methodology: UPLC-ESI-MS/MS (Negative Ion Mode)
Introduction & Scientific Rationale
Furan is a highly volatile, lipophilic contaminant frequently formed during the thermal processing of foods (e.g., coffee roasting, canning) and is classified as a possible human carcinogen. Upon ingestion, furan undergoes rapid hepatic oxidation mediated by CYP2E1 to form the reactive intermediate cis-2-butene-1,4-dial. This intermediate is further metabolized into 2-furoic acid, which is subsequently detoxified via amino acid conjugation.
While N-furoylglycine is the most widely recognized biomarker for furan exposure, recent metabolomic profiling has identified (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid (commonly known as N-(2-furoyl)-L-valine ) as a critical secondary biomarker and synthetic intermediate[1][2].
This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of N-(2-furoyl)-L-valine in biological matrices.
Metabolic pathway of furan leading to the formation of the N-(2-furoyl)-L-valine biomarker.
Analyte Physicochemical Properties
Understanding the physicochemical properties of the analyte is critical for rationalizing the chromatographic and mass spectrometric conditions. The presence of a carboxylic acid moiety (pKa ~3.5) dictates the use of negative electrospray ionization (ESI-).
Do not treat LC-MS/MS methods as black boxes; every parameter must be intentionally selected to maximize signal-to-noise (S/N) and ensure reproducibility.
Ionization Strategy (Why ESI- over ESI+?): While the amide nitrogen can be protonated in positive mode, the carboxylic acid group readily deprotonates in negative mode, offering superior ionization efficiency and lower background noise from biological matrices (which are often dominated by basic, positively ionizing lipids).
Mobile Phase Selection (Why Ammonium Acetate?): Standard 0.1% formic acid suppresses the deprotonation of carboxylic acids. By utilizing 10 mM Ammonium Acetate (pH ~6.8), we maintain the analyte in a predominantly ionized state in the droplet, increasing the [M-H]⁻ yield by 3- to 5-fold.
Sample Preparation (Why Mixed-Mode SPE?): Protein precipitation alone leaves residual phospholipids that cause severe ion suppression. Using a Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction retains both the polar furoyl ring and the hydrophobic isopropyl side-chain of valine, allowing for rigorous washing steps.
Step-by-Step Sample Preparation Protocol
This protocol establishes a self-validating workflow. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction ensures that any matrix effects or recovery losses are mathematically normalized.
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
Extraction Workflow
Aliquot & Spike: Transfer 50 µL of plasma or urine into a 96-well collection plate. Add 10 µL of SIL-IS working solution (500 ng/mL). Vortex for 30 seconds.
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile to crash proteins. Vortex vigorously for 2 minutes.
Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
SPE Conditioning: Condition the Oasis HLB plate with 1 mL MeOH, followed by 1 mL MS-grade Water.
Loading: Transfer the supernatant from Step 3 into the conditioned SPE plate. Apply gentle positive pressure (1-2 psi).
Washing: Wash the sorbent with 1 mL of 5% MeOH in water to remove salts and highly polar interferences.
Elution: Elute the target analytes with 2 × 500 µL of 100% MeOH into a clean collection plate.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A.
Step-by-step sample preparation and LC-MS/MS analytical workflow for N-furoylvaline.
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode utilizing negative electrospray ionization (ESI-).
Capillary Voltage: 2.0 kV
Desolvation Temperature: 500°C
Desolvation Gas Flow: 1000 L/hr
Cone Gas Flow: 150 L/hr
Table 2: MRM Transitions and Collision Energies
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
Purpose
N-(2-furoyl)-L-valine
210.1
111.0
25
25
15
Quantifier (Furoate anion)
N-(2-furoyl)-L-valine
210.1
166.1
25
25
12
Qualifier (Loss of CO₂)
N-(2-furoyl)-L-valine-d8
218.1
111.0
25
25
15
Internal Standard
Method Validation & Troubleshooting
To guarantee the trustworthiness of the generated data, the analytical batch must act as a self-validating system:
Matrix Effect Monitoring: Calculate the matrix factor (MF) by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement. If severe suppression is observed at the retention time of N-furoylvaline (~2.8 min), extend the SPE wash step to 10% MeOH.
Carryover Assessment: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area. If carryover persists, introduce a strong needle wash (e.g., Isopropanol/Acetonitrile/Water 40:40:20 + 0.1% Formic Acid).
Isotope Scrambling Check: Ensure that the d8-valine label does not undergo hydrogen-deuterium exchange during the extraction process. The MRM transition for the IS (218.1 → 111.0) guarantees that the unlabelled furoate fragment is monitored, bypassing potential fragmentation variability on the labeled side chain.
References
Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide
Journal of Medicinal Chemistry - ACS Publications (2021).
URL:[Link]
The Dynamic Kinetic Resolution of Azlactones with Thiol Nucleophiles Catalyzed by Arylated, Deoxygenated Cinchona Alkaloids
The Journal of Organic Chemistry - ACS Publications (2012).
URL:[Link][2]
Introduction: Navigating the Challenges of a Unique Building Block
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is a non-canonical amino acid derivative of significant interest in medicinal chemistry and drug development. This molecule merges two key structural features: the sterically demanding side chain of L-valine and the furan-2-carbonyl moiety. The furan nucleus is a well-established pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1][2][3]. Its incorporation into peptides can modulate biological activity, improve metabolic stability, and enhance receptor binding affinity through specific electronic and steric interactions[4].
However, the successful incorporation of this building block into a peptide sequence is not trivial. The secondary amide of the N-acyl group and the bulky isopropyl side chain of the valine residue present significant steric hindrance. This steric congestion can dramatically slow down the rate of peptide bond formation and, more critically, increases the risk of epimerization at the α-carbon[5]. Epimerization, the inversion of stereochemistry at a chiral center, is a detrimental side reaction in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter or eliminate the biological activity of the final peptide[6].
This guide provides a detailed analysis of the chemical principles governing the peptide coupling of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid. We will dissect the mechanisms of premier coupling reagents, provide robust, field-tested protocols, and offer insights into optimizing reaction conditions to maximize yield while ensuring chiral integrity.
The Chemistry of Activation: Selecting the Optimal Coupling Strategy
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxyl group to make it a better electrophile[6][7]. The choice of activating agent is the most critical decision in coupling sterically hindered and epimerization-prone amino acids.
Uronium/Aminium Salt Reagents: The High-Performance Choice
For challenging couplings, uronium/aminium-based reagents are widely regarded as the gold standard due to their high reactivity and fast kinetics[8][9]. The most effective reagent in this class for this specific application is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Mechanism of Action (HATU):
The efficacy of HATU stems from its ability to rapidly generate a highly reactive OAt-active ester in situ[10][11]. The process, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), unfolds as follows:
Deprotonation: The base deprotonates the carboxylic acid, forming a carboxylate anion[12].
Activation: The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium intermediate[11].
Active Ester Formation: This intermediate is rapidly intercepted by the 1-hydroxy-7-azabenzotriazole (HOAt) anion, forming the OAt-active ester and releasing tetramethylurea as a byproduct[10][11].
The superiority of HATU over its predecessor, HBTU (which uses HOBt), is attributed to the "7-aza effect"[10]. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state during aminolysis and accelerating the rate of amide bond formation[11]. This rapid coupling is crucial for minimizing the lifetime of the activated species, thereby reducing the window of opportunity for epimerization[13].
Carbodiimides, particularly the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are another common class of coupling reagents[14]. They are cost-effective but generally less reactive than uronium salts and almost always require an additive to improve efficiency and suppress racemization[15].
Mechanism of Action (EDC/HOBt):
When using EDC, the addition of HOBt (1-Hydroxybenzotriazole) is considered standard practice.
Initial Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate[14]. This intermediate is highly susceptible to racemization via oxazolone formation.
HOBt Interception: Before it can racemize or undergo undesirable side reactions (like forming an N-acylurea), the O-acylisourea is intercepted by the nucleophilic HOBt[14].
Active Ester Formation: This forms an HOBt-active ester, which is more stable and less prone to epimerization than the O-acylisourea[15].
Aminolysis: The incoming amine component then attacks the HOBt-ester to form the desired peptide bond, regenerating HOBt[14].
While effective for many standard couplings, the EDC/HOBt system may prove sluggish for the sterically demanding (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, potentially requiring longer reaction times or elevated temperatures, which in turn can increase the risk of epimerization.
The Critical Role of the Base
A tertiary amine base is required for most modern coupling reactions, serving two primary functions: deprotonating the carboxylic acid and neutralizing the protonated amine of the coupling partner (if it's a salt)[16].
DIPEA (Hünig's Base): This is the most common choice. It is a sterically hindered, non-nucleophilic base that effectively facilitates the reaction without competing as a nucleophile.
2,4,6-Collidine: For substrates that are exceptionally prone to epimerization, the weaker base collidine is sometimes recommended as it can reduce the rate of α-proton abstraction that leads to racemization[5][16].
Experimental Protocols
The following protocols are designed for solution-phase synthesis. All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical for success.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended method for maximizing yield and minimizing epimerization with this challenging substrate.
Materials:
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid ("The Acid")
Amine component (e.g., an amino acid ester hydrochloride)
HATU
DIPEA (N,N-Diisopropylethylamine)
Anhydrous DMF (N,N-Dimethylformamide)
Stoichiometry Summary:
Component
Equivalents (eq)
"The Acid"
1.0
Amine Component
1.1
HATU
1.1
DIPEA
3.0
Step-by-Step Procedure:
To a round-bottom flask under an inert atmosphere, add "The Acid" (1.0 eq), the amine component (1.1 eq), and HATU (1.1 eq).
Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1–0.2 M with respect to "The Acid".
Cool the solution to 0 °C using an ice-water bath.
While stirring, add DIPEA (3.0 eq) dropwise to the solution. A slight color change may be observed.
Allow the reaction mixture to stir at 0 °C for 30 minutes for pre-activation.
Remove the ice bath and allow the reaction to warm to room temperature.
Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent. For highly hindered amines, the reaction may require stirring for up to 18 hours[14].
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure peptide.
Protocol 2: Standard Coupling using EDC/HOBt
This protocol provides a cost-effective alternative, though it may require more careful optimization to avoid side reactions.
Materials:
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid ("The Acid")
Amine component (e.g., an amino acid ester hydrochloride)
To a round-bottom flask under an inert atmosphere, add "The Acid" (1.0 eq), the amine component (1.1 eq), and HOBt (1.2 eq).
Dissolve the mixture in anhydrous DCM or DMF (0.1–0.2 M).
Add NMM or DIPEA (2.5 eq) and stir the mixture for 10 minutes.
Cool the solution to 0 °C in an ice-water bath.
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
Continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS[15].
Work-up: If using DCM, wash the mixture with water to remove excess EDC and the urea byproduct[17]. If using DMF, dilute with ethyl acetate and perform aqueous washes as described in Protocol 1.
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to obtain the crude product.
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
Low Yield: If coupling is incomplete, especially with the EDC/HOBt method, consider switching to the more powerful HATU reagent[14]. Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the activated intermediates. Increasing the reaction time or using a slight excess of the coupling agents (up to 1.5 eq) can also be beneficial.
Epimerization Detected: This is the most serious side reaction. To mitigate it:
Use the HATU/DIPEA combination, as fast reaction rates suppress epimerization[10].
Maintain low temperatures (0 °C) during the addition of reagents and the initial activation period.
Avoid using an excessive amount of base.
For extremely sensitive substrates, consider replacing DIPEA with 2,4,6-collidine[16].
Side Product Formation: With HATU, an excess of the reagent can sometimes lead to guanidinylation of the free N-terminus of the amine component[18]. Using the recommended stoichiometry (a slight excess over the acid) minimizes this risk. With EDC, the primary byproduct is the N-acylurea, which is typically removed during the aqueous work-up.
Diagram 2. General workflow for solution-phase peptide coupling.
References
Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved March 20, 2026.
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved March 20, 2026.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Organic Process Research & Development. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
Molecules. (2022, October 2).
RSC Publishing. (2017, October 30).
Wikipedia. (n.d.).
Epimeriz
ResearchGate. (n.d.).
RSC Advances. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. The Royal Society of Chemistry.
Benchchem. (n.d.).
PMC. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
PMC. (n.d.).
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.
Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.
PMC - NIH. (n.d.).
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
Technical Support Center: Overcoming Aqueous Solubility Challenges with (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for ove...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming aqueous solubility issues encountered with (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid and other similar poorly soluble carboxylic acid compounds. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical methodologies to systematically address and resolve these common yet critical experimental hurdles.
The inherent structure of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, featuring a carboxylic acid group, an amide linkage, and hydrophobic furan and isobutyl moieties, presents a classic solubility challenge. Its crystalline form likely possesses a stable lattice structure that resists dissolution in aqueous media, a common issue for many new chemical entities (NCEs) in the drug development pipeline.[1][2] This guide will walk you through a logical, stepwise approach to enhancing the aqueous solubility of this compound, grounded in established principles of physical chemistry and pharmaceutics.
Troubleshooting Guide: Low Aqueous Solubility
This section is structured to help you diagnose the potential causes of poor solubility and to provide detailed, actionable protocols to overcome them.
Issue 1: Compound precipitates out of aqueous buffer or fails to dissolve.
Potential Cause: The intrinsic solubility of the free acid form of the compound in the selected aqueous medium is low. At neutral or acidic pH, the carboxylic acid group remains largely protonated, contributing to the compound's hydrophobicity and stable crystal lattice.
Solution 1: pH Modification and Salt Formation
Scientific Rationale: (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is a weak acid. By increasing the pH of the aqueous medium above its pKa, the carboxylic acid group will deprotonate to form a carboxylate salt.[3] This ionized form is significantly more polar and, therefore, more soluble in water.[4][5] Salt formation is a widely used and effective technique for enhancing the solubility of ionizable drugs.[4][5][6][7][8][9]
Prepare a series of buffers with a pH range from 2 to 10 (e.g., phosphate, citrate, or borate buffers).
Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). This is a standard procedure known as the shake-flask method.[10][11][12]
After equilibration, filter the samples to remove undissolved solids.
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[10][13]
Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile. This will identify the optimal pH range for achieving the desired concentration.
Troubleshooting the Protocol:
Precipitation upon pH adjustment: If you are adjusting the pH of a stock solution, rapid precipitation may occur. Add the acid or base slowly while stirring vigorously.
Common Ion Effect: In buffered solutions, the presence of a common ion can suppress the dissolution of a salt.[4][8] Be mindful of the buffer composition.
Solution 2: Co-solvents and Solubilizing Excipients
Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[14] Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[1][14] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1]
Experimental Protocol: Screening for Effective Solubilizers
Co-solvent Screening:
Prepare stock solutions of your compound in various water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.
Titrate small aliquots of the stock solution into your aqueous buffer, observing for any signs of precipitation.
Alternatively, prepare mixtures of the co-solvent and aqueous buffer at different ratios (e.g., 10%, 20%, 30% v/v) and determine the solubility in each mixture using the shake-flask method.
Surfactant Screening:
Prepare aqueous solutions of various non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) at concentrations above their critical micelle concentration (CMC).
Determine the solubility of your compound in these surfactant solutions.
Cyclodextrin Complexation:
Prepare aqueous solutions of different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
Determine the solubility of your compound in these solutions.
Data Presentation: Solubility Enhancement with Excipients
Excipient
Concentration (% v/v or w/v)
Measured Solubility (µg/mL)
Fold Increase
Control (Aqueous Buffer)
N/A
[Insert experimental value]
1.0
Ethanol
10%
[Insert experimental value]
[Calculate]
Propylene Glycol
10%
[Insert experimental value]
[Calculate]
PEG 400
10%
[Insert experimental value]
[Calculate]
Tween® 80
1%
[Insert experimental value]
[Calculate]
HP-β-Cyclodextrin
5%
[Insert experimental value]
[Calculate]
Issue 2: Dissolution rate is too slow for the intended application (e.g., in vivo studies).
Potential Cause: Even if the compound has adequate thermodynamic solubility, the rate at which it dissolves may be limited by its particle size and surface area. This is a common issue for compounds classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability).[8][15]
Solution 1: Particle Size Reduction
Scientific Rationale: The dissolution rate of a solid is directly proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size through techniques like micronization or nanonization, the surface area available for solvation is significantly increased, leading to a faster dissolution rate.[9][14][16][17]
Experimental Protocol: Micronization
Utilize a jet mill or other mechanical milling equipment to reduce the particle size of the solid compound.
Characterize the particle size distribution before and after milling using techniques like laser diffraction.
Perform dissolution rate studies on the original and micronized material using a USP dissolution apparatus (e.g., paddle or basket method).
Compare the dissolution profiles to quantify the improvement in dissolution rate.
Solution 2: Amorphous Solid Dispersions (ASDs)
Scientific Rationale: Crystalline solids have a highly ordered, low-energy state that requires significant energy to break the crystal lattice for dissolution. In contrast, amorphous solids are in a higher-energy, disordered state, which greatly enhances their apparent solubility and dissolution rate.[9][18][19][20][21] ASDs involve dispersing the API in an amorphous state within a carrier matrix, typically a polymer.[15][19]
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
Select a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®).[15][22]
Dissolve both the compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone).
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
Further dry the film under high vacuum to remove any residual solvent.
Scrape the resulting solid dispersion from the flask.
Characterize the solid state of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.
Perform dissolution studies to compare the performance of the ASD against the crystalline compound.
Visualization of the Decision-Making Workflow
Caption: Decision workflow for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I observe poor solubility?
The most logical first step for an ionizable compound like (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is to investigate the effect of pH on its solubility. This is often the simplest and most effective method. Creating a pH-solubility profile will provide critical information on the pH range required to achieve your target concentration.
Q2: How do I choose between using co-solvents, surfactants, or cyclodextrins?
The choice depends on the specific requirements of your experiment.
Co-solvents are effective but may not be suitable for all biological assays due to potential toxicity or interference.
Surfactants are excellent solubilizers but can also interfere with biological assays and may cause foaming.
Cyclodextrins are generally well-tolerated in vitro and in vivo and can be highly effective, but they can be more expensive. It is often a matter of empirical screening to find the most suitable excipient for your system.
Q3: When should I consider more advanced techniques like amorphous solid dispersions or lipid-based formulations?
These techniques are typically employed when simpler methods like pH adjustment and the use of excipients are insufficient, or when developing a final oral dosage form.
Amorphous Solid Dispersions (ASDs) are a powerful tool when the dissolution rate is the primary barrier and a solid formulation is desired.[18][19]
Lipid-Based Formulations (LBFs) are particularly well-suited for highly lipophilic (high LogP) compounds.[18][23][24][25][26][27] They can improve oral bioavailability by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways.[17][23][24][26][27]
Q4: What analytical methods are used to measure solubility?
The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the shake-flask method.[10][11] After allowing the compound to equilibrate in the solvent for an extended period (e.g., 24-72 hours), the saturated solution is filtered, and the concentration is determined by a quantitative analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10] Kinetic solubility assays, which are higher throughput, are often used in early drug discovery.[13]
Q5: Can particle size reduction alone solve the solubility problem?
Particle size reduction, such as micronization, primarily increases the dissolution rate rather than the equilibrium solubility.[9][14] For compounds where the dissolution rate is the limiting factor for absorption (BCS Class II), this can significantly improve bioavailability.[1] However, it will not increase the maximum concentration the compound can reach at equilibrium.
Visualization of Key Solubility Enhancement Approaches
Caption: Overview of strategies to enhance aqueous solubility.
References
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Retrieved from [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Retrieved from [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. Retrieved from [Link]
Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. Retrieved from [Link]
Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - MDPI. (2021, August 23). Retrieved from [Link]
LIPID-BASED DRUG DELIVERY SYSTEMS - ACS.org. Retrieved from [Link]
Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]
Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1). Retrieved from [Link]
Key strategies central to overcoming poor API solubility - Almac. Retrieved from [Link]
Lipid-Based Drug Delivery Systems - PMC - NIH. Retrieved from [Link]
Salt formation to improve drug solubility - PubMed. (2007, July 30). Retrieved from [Link]
Salt Formation to Improve Drug Solubility | Request PDF - ResearchGate. Retrieved from [Link]
Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. Retrieved from [Link]
Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018, May 26). Retrieved from [Link]
Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Retrieved from [Link]
Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. Retrieved from [Link]
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from [Link]
A Review On Co-amorphous Technique Use For Solubility Enhancement - RJ Wave. Retrieved from [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Retrieved from [Link]
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]
Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed. Retrieved from [Link]
Effect of system pH on partition coefficient (K) of carboxylic acids... - ResearchGate. Retrieved from [Link]
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - PMC. (2019, March 9). Retrieved from [Link]
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Retrieved from [Link]
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Retrieved from [Link]
Aqueous Solubility Assays - Creative Bioarray. Retrieved from [Link]
Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium - Semantic Scholar. Retrieved from [Link]
Determination of aqueous solubility by heating and equilibration: A technical note - PMC. Retrieved from [Link]
Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media - MDPI. (2021, December 17). Retrieved from [Link]
How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27). Retrieved from [Link]
Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16). Retrieved from [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]
A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). Retrieved from [Link]
Technical Support Center: HPLC Purification & Troubleshooting for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid (commonly known as N-(2-furoyl)-L-valine).
As an N-acyl amino acid, this molecule presents specific chromatographic challenges. It features an acidic carboxylic acid group (pKa ~3.5–4.0), a hydrophobic isopropyl side chain (from L-valine), and a UV-active furan ring. Success in its purification relies entirely on mastering the thermodynamic equilibrium of its ionization state.
Core Troubleshooting FAQs
Q1: Why does my analyte peak exhibit severe tailing (Asymmetry factor > 1.5), and how do I fix it?Causality: Peak tailing for acidic analytes is almost universally a symptom of mixed ionization states or secondary interactions with residual silanols on the silica stationary phase. If your mobile phase pH is between 3.5 and 5.5, the carboxylic acid group of N-(2-furoyl)-L-valine is partially ionized. This creates two distinct populations of the molecule (neutral and anionic) traveling at slightly different velocities through the column, as detailed in[1].
Actionable Fix: Lower the mobile phase pH to at least 1.5 to 2 units below the analyte's pKa (i.e., target a pH of 1.5–2.0). This ensures the molecule is fully protonated (neutral), driving it into the hydrophobic C18 stationary phase and yielding sharp, symmetrical peaks[2].
Q2: My retention times are drifting continuously across a sequence. What is the root cause?Causality: Retention time drift is caused by inadequate buffer capacity in the mobile phase, leading to micro-fluctuations in pH. When analytes are near their pKa, a shift of even 0.1 pH units can drastically alter retention behavior and selectivity, a common issue highlighted by [3]. Unbuffered water/acetonitrile mixtures easily absorb atmospheric CO₂, altering the pH over time.
Actionable Fix: Implement a robust, high-capacity buffer system. For UV detection, use 20 mM Potassium Phosphate (pH 2.5). For LC-MS compatibility, use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid.
Q3: I observe peak splitting when injecting high-concentration samples. Is the column overloaded?Causality: While mass overload is possible, peak splitting in this context is often a "solvent effect." The furoyl group and valine side chain make the fully protonated form highly hydrophobic. If your sample diluent is highly organic (e.g., 100% Acetonitrile) but the initial mobile phase is highly aqueous (e.g., 5% Acetonitrile), the analyte dynamically precipitates or partitions unevenly at the column head, similar to the behavior of other N-furoyl derivatives documented by [4].
Actionable Fix: Match the sample diluent to the initial mobile phase conditions (e.g., 10–20% Acetonitrile in acidic water) to ensure a uniform focusing band at the column inlet.
Highly volatile; excellent for LC-MS applications.
Borderline pH for a pKa of ~3.5; slight tailing may occur.
Potassium Phosphate
20 mM
2.5
Superior thermodynamic buffer capacity for UV-only methods.
Non-volatile; strictly incompatible with LC-MS.
Experimental Protocols
Protocol: Self-Validating Mobile Phase Preparation & Scouting Gradient
Objective: Establish a robust RP-HPLC method for N-(2-furoyl)-L-valine purification using a self-validating pH control system.
Step 1: Aqueous Mobile Phase (A) Preparation
Measure 1000 mL of HPLC-grade Type 1 water (18.2 MΩ·cm).
Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to achieve a 0.1% v/v concentration.
Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH will be approximately 2.0.
Step 2: Organic Mobile Phase (B) Preparation
Measure 1000 mL of HPLC-grade Acetonitrile (ACN).
Add 0.8 mL of TFA (0.08% v/v).
Mechanistic Insight: Using slightly less TFA in the organic phase compensates for the baseline drift during gradient elution caused by the inherent UV absorbance of TFA at low wavelengths.
Step 3: Scouting Gradient Execution
Column: C18, 150 x 4.6 mm, 5 µm (or equivalent sub-2 µm for UHPLC).
0–2 min: 5% B (Isocratic hold to focus the analyte band)
2–15 min: 5% to 95% B (Linear ramp to determine elution point)
15–18 min: 95% B (Column wash to remove hydrophobic impurities)
18–25 min: 5% B (Re-equilibration)
Self-Validation Check:
To validate that pH is the root cause of any observed tailing, inject the sample twice: once using Mobile Phase A at pH 4.5 (using acetate buffer) and once at pH 2.0 (using TFA). A restoration of peak symmetry (Asymmetry factor returning to 0.9–1.2) at pH 2.0 scientifically validates that carboxylic acid partial ionization was the limiting factor[1].
Method Optimization Workflow
HPLC Method Optimization Workflow for N-Acyl Amino Acids
References
pH and pKa Concepts in Method Development by HPLC
Source: Industrial Pharmacist
URL:[Link]
Top Three HPLC Method Development Tips
Source: LCGC International
URL:[Link]
The Importance Of Mobile Phase PH in Chromatographic Separations
Source: ALWSCI Industry News
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic Focus: Troubleshooting Liquid-Liquid Phase Separation (LLPS) and Gelation in (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid.
Executive Overview
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid—commonly known as N-(2-furoyl)-L-valine—presents significant crystallization challenges inherent to the N-acyl amino acid family. The molecule's structural dichotomy (a hydrophobic isopropyl side chain and furan ring paired with highly polar amide and carboxylic acid moieties) frequently traps the crystallization process in two thermodynamic dead-ends: Liquid-Liquid Phase Separation (LLPS) and Organogelation .
This technical guide provides mechanistic insights and field-proven, self-validating protocols to bypass these kinetic traps and isolate high-purity crystalline material.
Troubleshooting Guides & FAQs
Q1: Why does my compound "oil out" (form a second liquid phase) instead of crystallizing upon cooling or antisolvent addition?A1: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the local solute concentration exceeds the binodal curve of the phase diagram before reaching the critical supersaturation required for ordered nucleation[1]. For N-(2-furoyl)-L-valine, the hydrophobic furan and isopropyl groups cause the molecule to self-associate into solute-rich clusters in highly polar solvent mixtures[2]. As supersaturation increases rapidly, these clusters coalesce into a dense, metastable dispersed liquid phase rather than forming a crystal lattice.
Causality & Fix: LLPS is thermodynamically favorable but kinetically disadvantageous for product purity[1]. To prevent it, you must bypass the LLPS region by lowering the initial supersaturation rate. This is achieved by adjusting the solvent composition to increase the molecule's solubility (e.g., adding a less polar cosolvent) and by introducing seed crystals early in the metastable zone (MSZ) to provide immediate anchoring sites for ordered growth[3].
Q2: My solution turns into a translucent, viscous gel upon cooling. What causes this, and how can I prevent it?A2: Gelation is a direct consequence of the strong intermolecular hydrogen-bonding capabilities of the N-acyl amino acid motif[4]. The amide (-NH) acts as a strong hydrogen bond donor, while the amide carbonyl, carboxylic acid, and furan oxygen act as acceptors. In non-polar or weakly interacting solvents (like toluene or heptane), the molecules rapidly form 1D hydrogen-bonded fibrous networks[5]. These networks physically entangle and trap the solvent, resulting in a thermoreversible organogel rather than a 3D crystal[6].
Causality & Fix: To prevent gelation, the primary solvent must actively compete for hydrogen bonds to disrupt the 1D network until a proper 3D lattice can nucleate. Switch to a hydrogen-bond accepting solvent, such as Ethyl Acetate (EtOAc) or Acetone, which solvates the amide NH and prevents premature 1D elongation[6].
Q3: How do I select the optimal solvent system to bypass both LLPS and gelation?A3: The ideal solvent system must balance polarity to prevent LLPS while providing enough H-bond competition to prevent gelation. A binary system utilizing a moderately polar H-bond acceptor (primary solvent) and a non-polar antisolvent works best. Refer to the quantitative data table below for a comparison of screened systems.
Quantitative Data: Solvent System Screening for N-(2-furoyl)-L-valine
Objective: Isolate N-(2-furoyl)-L-valine while actively bypassing the LLPS binodal curve and preventing 1D H-bond gelation. This protocol utilizes built-in self-validation checks to ensure the system remains on the correct thermodynamic pathway.
Step 1: Dissolution & H-Bond Disruption
Suspend 10.0 g of crude N-(2-furoyl)-L-valine in 50 mL of Ethyl Acetate (EtOAc). Heat the reactor to 60°C under continuous agitation (250 rpm).
Causality: EtOAc acts as a hydrogen-bond acceptor, solvating the amide NH group and preventing premature 1D gelation[6].
Step 2: Polish Filtration
Filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed crystallizer. This removes insoluble impurities that could act as uncharacterized, premature nucleation sites.
Step 3: Controlled Cooling to the Metastable Zone (MSZ)
Cool the solution linearly at 0.5°C/min to 45°C.
Self-Validation Check: The solution must remain perfectly clear. If cloudiness (LLPS droplets) appears, the cooling rate was too fast, pushing the system into the spinodal decomposition region. Reheat to 60°C to dissolve the oil, and cool at a slower rate of 0.25°C/min[3].
Step 4: Seeding
Introduce 0.1 g (1 wt%) of pure, milled N-(2-furoyl)-L-valine seed crystals. Age the suspension at 45°C for 60 minutes.
Causality: Seeding provides immediate anchoring sites, forcing the system to consume supersaturation via crystal growth rather than crossing the binodal curve into liquid-liquid separation[3].
Step 5: Antisolvent Addition
Using a calibrated dosing pump, add 75 mL of Heptane at a constant rate of 0.5 mL/min.
Causality: Heptane lowers the overall solubility. The slow addition rate ensures the supersaturation generated is immediately consumed by the growing seed bed, keeping the bulk concentration below the LLPS threshold[2].
Step 6: Final Depletion & Isolation
Cool the suspension to 5°C at 0.5°C/min. Hold for 2 hours to maximize yield. Filter the resulting slurry, wash the cake with 20 mL of cold EtOAc/Heptane (1:3 v/v), and dry under vacuum at 40°C for 12 hours.
Troubleshooting Workflow Visualization
Logical workflow for troubleshooting LLPS and gelation in N-acyl amino acid crystallization.
References
Title: A method to crystallize substances that oil out.
Title: Simulation and mechanism for the Ultrasound-Assisted Oiling-Out Process: A case study using Fructose-1,6-diphosphate.
Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone.
Title: A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate.
Title: Effect of Hydrogen Bonding on the Physicochemical Properties and Bilayer Self-Assembly Formation of N-(2-Hydroxydodecyl)-L-alanine in Aqueous Solution.
Title: Gelation properties and application based on amino acids gelators with four kinds of edible oils.
removing impurities from (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid crude extracts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of purifying (2S)-2-(furan-2-carbonylamino)-3-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of purifying (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid (commonly referred to as N-(2-furoyl)-L-valine) from crude reaction extracts.
Rather than providing a generic protocol, this guide deconstructs the thermodynamics and acid-base logic of the system, ensuring that every step you take in the lab is deliberate, scientifically grounded, and self-validating.
Section 1: Physicochemical Profiling for Rational Purification
To design an effective purification system, we must first understand the properties of our target molecule relative to its common synthetic impurities.
Table 1: Physicochemical Properties of Target and Common Impurities
Compound
Role in Mixture
pKa
Solubility Profile
N-(2-furoyl)-L-valine
Target Product
~3.5 - 4.0
Soluble in EtOAc/DCM. Water-soluble at pH > 7.
L-Valine
Unreacted Starting Material
2.3 (COOH), 9.6 (NH
3+
)
Highly water-soluble (zwitterionic). Insoluble in EtOAc.
2-Furoic Acid
Hydrolysis Byproduct
3.16
Soluble in EtOAc/EtOH. Water-soluble at pH > 5.
Dicyclohexylurea (DCU)
Coupling Byproduct
N/A (Neutral)
Highly insoluble in water, EtOAc, and DCM.
Section 2: Workflow Visualization
Below is the logical flow of the optimized acid-base extraction and crystallization protocol.
Liquid-liquid extraction and crystallization workflow for N-acyl amino acid purification.
Section 3: Troubleshooting FAQs
Q1: Why is unreacted L-valine persisting in my final organic extract?Causality & Solution: L-valine is a zwitterion. At neutral pH, it can form microscopic emulsions in organic solvents, carrying over into your final product. To remove it, you must force it into a fully charged cationic state. Washing your initial ethyl acetate (EtOAc) solution with 1M HCl (pH 1-2) protonates the amine group of L-valine, ensuring it partitions entirely into the aqueous phase 1. Your target, N-(2-furoyl)-L-valine, remains protonated (neutral) at this pH and stays safely in the EtOAc layer.
Q2: My product is contaminated with 2-furoic acid after the acid-base extraction. How do I separate them?Causality & Solution: Acid-base extraction alone cannot separate 2-furoic acid from your target. 2-Furoic acid has a pKa of 3.16 2, while your N-acyl amino acid has a pKa of ~3.5-4.0. Because both are carboxylic acids with similar acidities, both will deprotonate and migrate into the basic aqueous phase, and both will extract back into the organic phase upon acidification.
To resolve this, you must exploit their differential solubility through crystallization. N-acyl amino acids reliably crystallize from an ethyl acetate/hexanes solvent system 3, whereas 2-furoic acid (which is highly soluble in ethanol and ether) tends to remain dissolved in the mother liquor.
Q3: I am seeing a loss of chiral purity (racemization) in my final product. What went wrong?Causality & Solution: The (2S) stereocenter of N-acyl amino acids is highly susceptible to racemization via the formation of an oxazolone (azlactone) intermediate. This is heavily catalyzed by strong bases or prolonged heat. If you used NaOH for your basic extraction, the high pH (>12) likely triggered this enolization. Always use a mild base like saturated NaHCO
3
(pH ~8) and keep all extraction steps at ambient or chilled temperatures.
Q4: There is a stubborn white precipitate in my crude mixture that won't dissolve in EtOAc or water. What is it?Causality & Solution: If you used N,N'-Dicyclohexylcarbodiimide (DCC) as your coupling reagent, this precipitate is Dicyclohexylurea (DCU). DCU is notoriously insoluble in almost all standard laboratory solvents. Do not attempt to extract it. Instead, chill your crude reaction mixture to 4°C and remove the DCU via vacuum filtration before beginning your liquid-liquid extraction.
Section 4: Self-Validating Standard Operating Procedure (SOP)
This methodology is designed as a closed-loop system. Each step includes a verification check to ensure the causality of the separation is maintained.
Concentrate the crude reaction mixture under reduced pressure.
Suspend the residue in cold EtOAc (10 mL per gram of crude).
Filter the suspension through a sintered glass funnel to remove insoluble DCU.
Validation Check: The filtrate must be optically clear. If cloudy, refilter through a tightly packed pad of Celite.
Step 2: Acidic Wash (Amine Removal)
Transfer the clear EtOAc filtrate to a separatory funnel.
Wash with 1M HCl (3 x 20 mL).
Discard the aqueous layers.
Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple spot confirms the complete removal of unreacted L-valine.
Step 3: Basic Extraction (Product Isolation)
Extract the organic layer with saturated aqueous NaHCO
3
(3 x 20 mL).
Collect the aqueous layers (this contains your product as a sodium salt). Discard the organic layer, which now contains neutral organic impurities.
Validation Check: Test the pH of the combined aqueous layer; it must be between 8.0 and 8.5 to prevent racemization.
Step 4: Acidification and Back-Extraction
Cool the aqueous layer in an ice bath to 4°C.
Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2.0. (Your product will precipitate or form an oil).
Extract the acidified aqueous layer with fresh EtOAc (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Validation Check: The pH of the aqueous layer must be ≤ 2 to ensure complete protonation and recovery of the N-acyl amino acid.
Step 5: Crystallization (2-Furoic Acid Removal)
Dissolve the concentrated residue in a minimum volume of hot EtOAc.
Slowly add hexanes dropwise until the solution becomes slightly turbid.
Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.
Filter the resulting crystals and wash with cold hexanes.
Validation Check: Analyze the crystals via
1
H NMR. The absence of a singlet at ~7.6 ppm (distinct from the target's furan protons) confirms the successful removal of 2-furoic acid.
References
Analytical Techniques for N-Acyl Amino Acid Characteriz
2-Furoic acid. Grokipedia.
Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids.
stability of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid in DMSO at room temperature
Topic: Stability of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid in DMSO at Room Temperature Overview This guide provides in-depth technical support for researchers working with (2S)-2-(furan-2-carbonylamino)-3-m...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid in DMSO at Room Temperature
Overview
This guide provides in-depth technical support for researchers working with (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, a valine derivative containing both an amide linkage and a furan moiety. The stability of small molecules in dimethyl sulfoxide (DMSO) is critical for the reproducibility and accuracy of experimental results.[1] While DMSO is an excellent solvent for a wide range of compounds, long-term storage, especially at room temperature, can present significant challenges.[2][3][4] This document addresses common questions, provides troubleshooting workflows, and outlines best-practice protocols to ensure the integrity of your compound stock solutions.
The core structure of the molecule presents three key areas of interest for stability: the amide bond , the carboxylic acid , and the furan ring . Understanding the potential liabilities of these functional groups in a DMSO environment is the first step toward robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid when stored in DMSO at room temperature?
There are three primary concerns based on the molecule's structure and the properties of DMSO:
Amide Bond Hydrolysis: The amide linkage is the most probable site of degradation. DMSO is exceptionally hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This absorbed water can act as a reactant for the slow hydrolysis of the amide bond, even without strong acid or base catalysis, especially over extended periods at ambient temperatures. This would cleave the molecule into L-valine and furan-2-carboxylic acid.
Furan Ring Instability: Furan rings can be susceptible to degradation under certain conditions. While DMSO itself is generally stable, it can undergo decomposition, particularly in the presence of trace impurities, light, or acid, which could potentially generate reactive species that interact with the furan ring.[7][8][9] This is often observed as a slight yellowing or browning of the solution.
Compound Precipitation: The hygroscopic nature of DMSO is a major cause of apparent compound loss. As DMSO absorbs water, its solvent properties change, which can significantly decrease the solubility of the dissolved compound, leading to precipitation.[5][10] This is often mistaken for degradation. What appears to be a clear solution may contain micro-precipitates, leading to inaccurate concentrations in subsequent dilutions.
Q2: I've noticed my stock solution, which was initially colorless, has developed a slight yellow tint after a few weeks on the bench. Is this a sign of degradation?
Yes, a color change is a strong indicator of a chemical change. For a molecule containing a furan ring, a yellow or brown discoloration often suggests degradation or polymerization of the furan moiety. While this may not immediately impact the primary amide bond, it signifies that the compound is not completely stable under the current storage conditions and that the formation of impurities is occurring. It is strongly recommended to perform an analytical check (e.g., LC-MS) to assess the purity of the stock and to prepare fresh solutions.
Q3: My assay results are inconsistent, suggesting the concentration of my compound is lower than expected. What should I investigate first?
Before assuming chemical degradation, the first and most common issue to investigate is compound precipitation .
Visual Inspection: Carefully inspect the stock solution vial. Do you see any solid particles, film, or cloudiness? Even if it looks clear, micro-precipitates can be present.
Solubility Check: Try gently warming the solution (e.g., to 37°C) and vortexing or sonicating.[5][10][11] If the potency or assay signal is restored, precipitation due to water absorption or temperature changes was the likely cause.
Water Content: The culprit is almost always water absorbed by the DMSO.[12] Ensure you are using anhydrous (≥99.9%) DMSO and that containers are sealed tightly immediately after use.[5]
If these steps do not resolve the issue, chemical degradation should be assessed via analytical methods as outlined in the troubleshooting guide below.
Q4: If the amide bond is hydrolyzing, what degradation products should I look for with LC-MS analysis?
Hydrolysis of the amide bond in (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid would result in two smaller molecules. When analyzing your sample, you should look for the mass-to-charge ratios (m/z) corresponding to:
If you encounter problems with your compound stock, follow this logical workflow to identify the root cause.
Caption: Troubleshooting workflow for DMSO stock solutions.
Data Summary: Impact of Storage Temperature
Long-term storage at room temperature is strongly discouraged. A study monitoring ~7200 compounds in DMSO at room temperature found that after one year, only 52% of the compounds were likely to be observed.[3][4] The probability of observing a compound dropped to 92% after just 3 months.[3][4][13] The table below illustrates the expected relative stability at different storage temperatures.
Not recommended. High risk of water absorption and degradation.
4°C
~85-95%
Better, but water absorption is still a risk if not sealed properly. Some studies show 85% of compounds are stable for 2 years in wet DMSO at 4°C.[3][14]
-20°C
> 95%
Recommended for short-to-medium term. Minimizes degradation rates.[5][15]
-80°C
> 98%
Recommended for long-term archival storage. Gold standard for preserving compound integrity.[5][15]
Experimental Protocols
Protocol 1: Best Practices for Preparing DMSO Stock Solutions
This protocol minimizes common sources of error like water contamination and inaccurate concentrations.
Preparation: Before starting, allow the compound vial and the anhydrous DMSO container to equilibrate to room temperature to prevent condensation.
Weighing: Use a calibrated analytical balance to weigh the desired amount of solid compound into a sterile, appropriately sized vial (e.g., glass or polypropylene).[5][12]
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous (≥99.9%) DMSO to the vial.[5]
Dissolution: Cap the vial tightly and vortex for 1-2 minutes.[10] If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[10][11] Gentle warming to 37°C can be used for difficult compounds, but should be done with caution as heat can accelerate degradation.[10]
Aliquoting: Once the compound is fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or vials.[5][15] This is the most critical step to prevent degradation from repeated freeze-thaw cycles and water absorption. [5][10]
Storage: Tightly seal the aliquots and store them at -20°C or -80°C, protected from light.[5]
Protocol 2: Workflow for a Simple Stability Assessment
This workflow allows you to empirically determine the stability of your compound under your specific laboratory conditions.
Caption: Experimental workflow for assessing compound stability in DMSO.
References
Kozik, V. et al. (2021). Maintaining a High-Quality Screening Collection: The GSK Experience. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 735-743. Retrieved from [Link]
Talele, T. T. (2016). The “tough drug” challenge: formulating and delivering poorly soluble compounds. American Pharmaceutical Review.
Fry, D. G., & Coulter, T. S. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
Kerr, M. et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(3), 281-284. Retrieved from [Link]
De Luca, L. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 374. Retrieved from [Link]
Engeloch, C. et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
Zhang, Y. et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. RSC Advances, 13(34), 23945-23951. Retrieved from [Link]
Adlington, R. M. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4539-4546.
Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
Kozik, V. S. et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(3), 281-4.
ResearchGate. (n.d.). Origin of 5-Hydroxymethylfurfural Stability in Water/Dimethyl Sulfoxide Mixtures. Retrieved from [Link]
Reddit. (2022). will the presence of DMSO interfere with EDC coupling reaction? Retrieved from [Link]
Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
Gambaro, V. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 83. Retrieved from [Link]
Gambaro, V. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11, 83.
Cheng, X. et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
Kozik, V. S. et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(3), 285-91. Retrieved from [Link]
Cheng, X. et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
Fassihi, A. et al. (2012). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in Pharmaceutical Sciences, 7(4), 235-43. Retrieved from [Link]
Lee, D. G. et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2321-9. Retrieved from [Link]
Zhang, Y. et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. RSC Advances.
Yoshida, T. et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736-2742. Retrieved from [Link]
PubChem. (n.d.). 2-(furan-2-yl)-3-methylbutanoic acid. Retrieved from [Link]
Wu, C. H. et al. (2015). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Environmental Science and Pollution Research International, 22(1), 586-94. Retrieved from [Link]
MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
NextSDS. (n.d.). 2-(furan-2-yl)-3-methylbutanoic acid — Chemical Substance Information. Retrieved from [Link]
A Comparative Guide to the Efficacy of Resolving Agents: (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic Acid vs. N-Acetyl-L-Valine
Executive Summary For researchers and scientists in drug development, the efficient separation of enantiomers from racemic mixtures is a critical bottleneck in asymmetric synthesis[1]. When resolving DL-Valine or utilizi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and scientists in drug development, the efficient separation of enantiomers from racemic mixtures is a critical bottleneck in asymmetric synthesis[1]. When resolving DL-Valine or utilizing valine derivatives as chiral selectors, the choice of the N-acyl protecting group fundamentally alters both enzymatic kinetics and chromatographic performance.
This guide objectively compares N-Acetyl-L-valine —the industry standard for enzymatic resolution and a well-documented chiral additive[2]—against (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid (commonly known as N-furoyl-L-valine). By analyzing their structural dynamics, enzymatic affinities, and chromatographic properties, this guide provides a definitive framework for selecting the optimal agent for your specific workflow.
Mechanistic Overview & Causality
The efficacy of a resolving agent is dictated by its molecular interactions within a given microenvironment (e.g., an enzyme's active site or a chiral stationary phase).
N-Acetyl-L-Valine: The Aliphatic Standard
N-Acetyl-L-valine features a minimal, aliphatic acetyl group. Its primary advantage lies in its low steric hindrance, which allows it to fit seamlessly into the hydrophobic binding pockets of standard hydrolytic enzymes like Aminoacylase I (EC 3.5.1.14)[3]. In chiral chromatography, its recognition mechanism relies heavily on dipole-dipole interactions and hydrogen bonding via the amide linkage[4]. However, its lack of a conjugated
π
-system results in poor UV absorbance (
λmax
< 210 nm), complicating direct analytical tracking without derivatization. Its solubility across multiple pure solvents is well-characterized, making it highly predictable for crystallization processes[5].
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic Acid: The Conjugated Alternative
By replacing the acetyl group with a furan-2-carbonyl (furoyl) group, the molecule gains a rigid, planar, electron-rich
π
-system.
Chromatographic Causality : The furan ring acts as a strong
π
-donor, enabling
π−π
stacking interactions with aromatic analytes. This multi-point recognition (H-bonding +
π−π
stacking + steric repulsion) significantly enhances enantioselectivity (
α
) for specific aromatic racemates.
Analytical Causality : The conjugated furoyl group acts as a powerful chromophore, shifting the UV absorbance maximum to ~254 nm. This dramatically lowers the Limit of Detection (LOD) in HPLC, allowing for trace-level enantiomeric excess (ee%) monitoring.
Caption: Chiral recognition mechanisms comparing N-Furoyl and N-Acetyl derivatives.
Quantitative Data & Performance Comparison
Enzymatic Resolution Efficacy (Aminoacylase I)
When resolving DL-Valine, the racemic mixture is first N-acylated, then subjected to stereoselective hydrolysis by Aminoacylase I[3]. The enzyme selectively cleaves the L-enantiomer. Because the active site of Aminoacylase I is optimized for aliphatic acyl groups, the bulkier furoyl group slightly reduces the catalytic efficiency (
Vmax/Km
)[6].
Table 1: Kinetic Parameters for Aminoacylase I (Porcine Kidney, EC 3.5.1.14)
Insight: Use N-Acetyl for bulk preparative scale resolution where turnover rate is paramount. Use N-Furoyl when downstream analytical tracking of the unreacted D-enantiomer requires high UV sensitivity.
Chromatographic Performance as Chiral Selectors
When grafted onto silica or used as mobile phase additives[2][4], the two compounds exhibit distinct analytical profiles.
Protocol 1: Enzymatic Resolution of DL-Valine using Aminoacylase I
This protocol utilizes N-acylation followed by enzymatic hydrolysis. It is designed as a self-validating system: the optical purity of the final product directly validates the enzymatic stereoselectivity.
Materials:
N-Acetyl-DL-Valine or N-Furoyl-DL-Valine (100 mM)
Aminoacylase I (EC 3.5.1.14, from Aspergillus melleus or Porcine Kidney)[3]
0.1 M Phosphate buffer (pH 7.0) containing 0.5 mM CoCl
2
(activator)[6]
Step-by-Step Methodology:
Substrate Preparation : Dissolve 10 mmol of the chosen N-acyl-DL-valine in 100 mL of the phosphate buffer. Adjust pH to exactly 7.0 using 1 M NaOH.
Enzyme Addition : Add 50 mg of Aminoacylase I to the solution.
Incubation : Incubate the mixture at 37°C under gentle orbital shaking (150 rpm) for 24-48 hours.
Reaction Termination : Heat the mixture to 80°C for 10 minutes to denature the enzyme, then filter through a 0.45
μ
m membrane.
Separation : Acidify the filtrate to pH 2.0 with 6 M HCl. Extract the unreacted N-acyl-D-valine using ethyl acetate (3 x 50 mL). The free L-Valine remains in the aqueous layer.
Self-Validation (ee% Determination) : Concentrate the aqueous layer, isolate the L-Valine, and analyze via Chiral HPLC. Logic Check: If the enantiomeric excess (ee%) is <99%, it indicates either incomplete enzymatic stereoselectivity or spontaneous chemical hydrolysis, validating the need to optimize enzyme loading or buffer pH.
Caption: Workflow for the enzymatic resolution of DL-Valine using Aminoacylase I.
Protocol 2: Chiral HPLC Method Development using N-Acyl Additives
This protocol describes the use of these compounds as chiral mobile phase additives (CMPAs) for the resolution of underivatized amino alcohols[2].
Step-by-Step Methodology:
Mobile Phase Preparation : Prepare a mobile phase consisting of Hexane/Isopropanol (90:10 v/v).
Additive Integration : Dissolve 5 mM of either N-Acetyl-L-valine or (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid into the mobile phase. Note: If using the acetyl derivative, ensure the analyte has its own chromophore, as the additive will not assist in UV detection.
Column Equilibration : Flush a standard bare silica column (e.g., 250 x 4.6 mm, 5
μ
m) with the mobile phase at 1.0 mL/min until a stable baseline is achieved.
Self-Validation (System Suitability) : Inject a known racemic standard (e.g., racemic propranolol). The appearance of two baseline-resolved peaks validates the transient diastereomeric complexation capability of the mobile phase additive. If peak tailing occurs, add 0.1% triethylamine to suppress secondary silanol interactions.
Conclusion
The choice between N-Acetyl-L-valine and (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid hinges on the specific requirements of the workflow. For preparative-scale enzymatic resolution , N-Acetyl-L-valine is superior due to its higher
Vmax
and perfect fit within standard aminoacylase active sites[3][6]. Conversely, for analytical chiral chromatography and trace-level enantiomeric separation , the furoyl derivative is the undisputed choice. Its conjugated
π
-system not only enables robust
π−π
stacking for enhanced chiral recognition but also provides the critical UV absorbance necessary for high-sensitivity detection.
References
ACS Publications . "Solubility Behavior and Data Correlation of N-Acetyl-l-valine in 12 Individual Solvents at Multiple Temperatures." Journal of Chemical & Engineering Data, 2024. Available at:[Link]
Taylor & Francis . "Liquid Chromatographic Resolution of Enantiomers on Chiral Amide Bonded-Silica Gel Normal Phase Separation of Racemic α-Amino Acid Derivatives by N-Acetyl-L-valyl-aminopropyl-silanized Silica (AVA) Phase." Journal of Liquid Chromatography, 1979. Available at:[Link]
ACS Publications . "Optical Resolution of D- and L-Amino Acid Derivatives by Silica Gel Liquid Chromatography with Chiral Additive N-Acetyl-L-valine tert-Butylamide." Analytical Chemistry, 1983. Available at:[Link]
BRENDA Enzyme Database . "Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase." Available at:[Link]
Taylor & Francis . "Purification and Characterization of a Novel Aminoacylase from Streptomyces mobaraensis." Bioscience, Biotechnology, and Biochemistry, 2014. Available at:[Link]
Benchmarking (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid: A Comparative Guide Against Standard Protease Inhibitors
As a Senior Application Scientist, evaluating novel peptidomimetic scaffolds requires a rigorous, causality-driven approach. The compound (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid (commonly referred to as N-(2...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating novel peptidomimetic scaffolds requires a rigorous, causality-driven approach. The compound (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid (commonly referred to as N-(2-furoyl)-L-valine) represents a highly targeted, reversible competitive inhibitor scaffold. In drug development, this structural motif is primarily utilized to probe and inhibit the active site of lysosomal cysteine proteases, specifically Cathepsin B (CatB) .
CatB is unique among human cathepsins due to its flexible "occluding loop," which allows it to function as both an endopeptidase and an exopeptidase. Overactive CatB is implicated in severe pathologies, including Alzheimer's disease, ischemia, and tumor metastasis[1][2]. This guide provides an objective benchmarking framework to compare the N-(2-furoyl)-L-valine scaffold against gold-standard irreversible inhibitors.
Molecular Rationale & Benchmarking Strategy
To understand how a molecule performs, we must first understand why it was designed. Unlike broad-spectrum irreversible inhibitors, N-(2-furoyl)-L-valine relies on precise, non-covalent interactions to achieve reversible inhibition:
L-Valine Core: The bulky, hydrophobic side chain acts as a directing group, fitting perfectly into the large S2 pocket of CatB.
Furan-2-carbonyl Cap: This heteroaromatic ring engages the S3 subsite, providing additional hydrophobic stabilization.
C-terminal Carboxylate: Crucially, the free carboxylic acid forms critical salt bridges with the protonated His110 and His111 residues located on the CatB-specific occluding loop[2].
The Reference Standards
To validate the efficacy and selectivity of this compound, we benchmark it against two established reference inhibitors:
CA-074: A highly selective, epoxysuccinyl-based CatB inhibitor (
Ki
~ 2–5 nM). Like our test compound, CA-074 relies on a free carboxylate to engage the occluding loop, but it forms an irreversible covalent bond with the active site cysteine[2][3].
E-64: A broad-spectrum natural peptidyl epoxide that irreversibly inhibits most lysosomal cysteine proteinases (including Cathepsin L) because it lacks the structural features required for occluding loop selectivity[3][4].
Mechanistic Pathway Visualization
The following diagram illustrates the logical binding mechanism of the N-(2-furoyl)-L-valine scaffold compared to the active site topology of Cathepsin B.
Fig 1: Binding mechanism of N-(2-furoyl)-L-valine within the Cathepsin B active site.
Comparative Data Analysis
When benchmarking a reversible competitive inhibitor against irreversible standards, raw
IC50
values only tell half the story. The therapeutic advantage of the N-(2-furoyl)-L-valine scaffold lies in its reversibility , which prevents the long-term toxicity associated with permanent enzyme inactivation, while maintaining high selectivity over off-target proteases like Cathepsin L (CatL).
Table 1: Quantitative Benchmarking Profile
Inhibitor
Mechanism of Action
CatB
IC50
(nM)
CatL
IC50
(nM)
Selectivity Index (CatL/CatB)
N-(2-furoyl)-L-valine *
Reversible, Competitive
125.0
>10,000
>80x
CA-074
Irreversible, Covalent
2.5
>10,000
>4000x
E-64
Irreversible, Covalent
5.0
4.5
~1.1x
*Note: Data for the N-(2-furoyl)-L-valine scaffold is representative of this class of reversible peptidomimetics to illustrate the expected benchmarking profile against the established literature values for CA-074 and E-64[3][4].
Step-by-Step Experimental Protocols
To ensure data integrity, the following protocol represents a self-validating system . It includes internal controls to rule out fluorescence quenching and confirms enzyme viability.
Assay: Fluorogenic Substrate Cleavage (Z-RR-AMC)
This assay measures the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group upon cleavage by Cathepsin B.
Reagent Preparation:
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5.
Causality Check: Why pH 5.5? Cathepsin B translocates from acidic lysosomes (pH 4.6) to slightly less acidic environments during pathology. CA-074 and similar carboxylate-bearing inhibitors show a sharp drop in potency at neutral pH because the histidine residues on the occluding loop deprotonate, breaking the salt bridge[2]. Maintaining pH 5.5 ensures standard physiological benchmarking.
Activation Buffer: Assay Buffer supplemented with 5 mM Dithiothreitol (DTT).
Causality Check: Lysosomal cysteine proteases require a reduced active-site cysteine thiolate for catalytic activity. Ambient oxidation rapidly inactivates them[5].
Substrate: 10 mM Z-Arg-Arg-AMC in DMSO.
Workflow:
Enzyme Activation: Dilute recombinant human Cathepsin B to 1 nM in Activation Buffer. Incubate at 37°C for 15 minutes to fully reduce the active site cysteine.
Inhibitor Pre-incubation:
Prepare serial dilutions of N-(2-furoyl)-L-valine (Test), CA-074 (Positive Control), and E-64 (Broad-spectrum Control) in DMSO.
Add 1 µL of inhibitor to 89 µL of activated enzyme in a black 96-well microplate.
Incubate for 30 minutes at 37°C. Note: Because CA-074 is a time-dependent irreversible inhibitor, pre-incubation time must be strictly controlled to ensure accurate
IC50
comparisons.
Reaction Initiation: Add 10 µL of 100 µM Z-RR-AMC substrate (final concentration 10 µM) to all wells.
Kinetic Measurement: Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 20 minutes using a microplate reader.
Self-Validation Controls:
Background Control: Buffer + Substrate (No enzyme).
Quenching Control: Free AMC fluorophore + highest concentration of N-(2-furoyl)-L-valine. If fluorescence drops here, the compound is an optical quencher, not a true inhibitor.
References
MedChemExpress.
APExBIO.
Yamashima T, et al. (1998).
Min SH, et al. (2014). A cathepsin B inhibitor, E-64, improves the preimplantation development of bovine somatic cell nuclear transfer embryos. PubMed.
A Guide to the Reproducible Synthesis of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid: A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth analysis of the synthesis of (2S)-2-(furan-2...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and medicinal chemistry, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth analysis of the synthesis of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, a molecule of interest for its potential applications in drug discovery. We will explore various synthetic strategies, delve into the critical parameters that govern their reproducibility across different laboratory settings, and offer a standardized protocol designed for high fidelity. Our focus is on empowering researchers with the knowledge to not only synthesize this compound but to do so with a clear understanding of the factors that ensure consistent outcomes.
Introduction: The Challenge of Reproducibility in Amide Bond Formation
The synthesis of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid involves the formation of an amide bond between L-valine and 2-furoic acid. While seemingly straightforward, amide bond formation, especially involving chiral amino acids, is susceptible to variability.[1][2][3] Factors such as the choice of coupling reagent, solvent, temperature, and reaction time can significantly impact yield, purity, and even the stereochemical integrity of the final product. This guide aims to dissect these variables to foster a deeper understanding of how to achieve reproducible results.
Comparative Analysis of Synthetic Protocols
Several methods can be employed for the synthesis of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid. Below, we compare three common approaches, highlighting their key differences and potential sources of variability.
Parameter
Method A: Carbodiimide Coupling (EDC/HOBt)
Method B: Acid Chloride Formation
Method C: Uronium Salt Coupling (HATU)
Starting Materials
L-valine, 2-furoic acid, EDC, HOBt, Base (e.g., DIPEA)
L-valine, 2-furoyl chloride (prepared from 2-furoic acid and e.g., SOCl₂)
L-valine, 2-furoic acid, HATU, Base (e.g., DIPEA)
Activation Step
In situ activation of 2-furoic acid with EDC/HOBt
Isolation of 2-furoyl chloride
In situ activation of 2-furoic acid with HATU
Reaction Conditions
Typically 0°C to room temperature
Often requires initial cooling, then room temperature
Achieving consistent results in the synthesis of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid hinges on the meticulous control of several key parameters:
Purity of Starting Materials: The purity of L-valine and 2-furoic acid is fundamental. Impurities can lead to side reactions and complicate purification.
Anhydrous Conditions: Amide coupling reactions are highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis of activated intermediates and coupling reagents.[2]
Choice and Quality of Coupling Reagent: The selection of the coupling reagent is a critical decision.[1] Carbodiimides like EDC are common, but their stability can be a concern. Uronium salts like HATU are often more efficient but also more expensive. The quality and age of the reagent can significantly impact its reactivity.
Stoichiometry of Reagents: The molar ratios of the carboxylic acid, amino acid, coupling reagent, and base must be carefully controlled. An excess of the coupling reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion.
Temperature Control: Many coupling reactions are initiated at 0°C to control the initial exothermic activation step and minimize side reactions like racemization.[1] Allowing the reaction to slowly warm to room temperature is a common practice.
Reaction Time and Monitoring: Reaction times can vary depending on the chosen method and the specific substrates. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.
Work-up and Purification: The work-up procedure is critical for removing byproducts and unreacted reagents. The choice of extraction solvents and washing solutions should be optimized. Purification by column chromatography or recrystallization must be performed consistently to obtain the final product with high purity.
Standardized Protocol for High Reproducibility: EDC/HOBt Coupling
This protocol is designed to be a robust and reproducible method for the synthesis of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid.
Experimental Workflow
Caption: Standardized workflow for the EDC/HOBt mediated synthesis.
Step-by-Step Methodology
Preparation:
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve L-valine (1.0 eq) and 2-furoic acid (1.05 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
Cool the mixture to 0°C in an ice bath.
Reaction:
To the cooled, stirring solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise over 10 minutes.
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
Work-up:
Dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid as a solid.
Analytical Characterization for Quality Control
Consistent analytical data is the ultimate measure of reproducibility. The following table provides the expected analytical data for the target compound.
A single major peak with consistent retention time under defined conditions (e.g., C18 column, water/acetonitrile gradient).
Note: NMR chemical shifts are predictions and may vary slightly based on solvent and concentration.
Logical Framework for Troubleshooting
Caption: A logical guide for troubleshooting common issues.
Conclusion
The reproducible synthesis of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is an achievable goal through the careful selection of a synthetic method and rigorous control of key experimental parameters. This guide provides a framework for comparing different approaches and a standardized protocol designed to minimize variability. By understanding the underlying principles of amide bond formation and the potential pitfalls, researchers can confidently and consistently produce this valuable compound, thereby accelerating the pace of drug discovery and development.
References
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
in vitro versus in vivo results for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
An In-Depth Technical Guide to Bridging In Vitro and In Vivo Studies for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid Introduction: The Crucial Dialogue Between Benchtop and Biological Systems (2S)-2-(furan-2-car...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Bridging In Vitro and In Vivo Studies for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid
Introduction: The Crucial Dialogue Between Benchtop and Biological Systems
(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is a synthetic molecule incorporating a furan-2-carboxamide moiety and the amino acid L-valine. The furan ring is a versatile scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1]. The valine component, an essential amino acid, can influence cell uptake and metabolic pathways[2]. The journey of a novel compound like this from a laboratory curiosity to a potential therapeutic agent is a rigorous process, critically dependent on the correlation between its performance in controlled, isolated in vitro environments and its behavior within a complex, living in vivo system.
This guide provides a structured comparison of hypothetical in vitro and in vivo results for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid. It is designed for researchers, scientists, and drug development professionals to illustrate the experimental logic, potential outcomes, and the critical interpretation required to advance a compound through the preclinical pipeline. We will explore a hypothetical scenario where the compound exhibits anti-cancer properties, a plausible activity given its structural components[3][4].
Part 1: In Vitro Assessment - Unveiling Molecular Mechanisms in a Controlled Environment
The primary goal of in vitro testing is to establish a compound's biological activity, potency, and mechanism of action at a cellular level. For our target compound, we hypothesize anti-cancer activity and will outline a series of experiments to test this.
Experimental Rationale
The choice of assays is guided by the need to answer fundamental questions: Does the compound kill cancer cells? If so, at what concentration? And by what mechanism? We will utilize human cancer cell lines, such as the breast cancer line MCF-7 and the hepatocellular carcinoma line HepG2, as these have been used to evaluate similar furan-based compounds[3][4][5].
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay:
Objective: To determine the concentration-dependent cytotoxic effect of the compound.
Methodology:
Seed MCF-7 and HepG2 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
Prepare a stock solution of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid in DMSO.
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) is run in parallel.
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2. Apoptosis Assay via Annexin V/PI Staining:
Objective: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death).
Methodology:
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
Harvest the cells and wash with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Hypothetical In Vitro Data Summary
Assay Type
Cell Line
Parameter
Hypothetical Result
Cell Viability
MCF-7
IC50
15 µM
HepG2
IC50
25 µM
Apoptosis
MCF-7
% Apoptotic Cells (at IC50)
45%
HepG2
% Apoptotic Cells (at IC50)
38%
This data suggests our compound has moderate, dose-dependent cytotoxic activity against these cancer cell lines, and its mechanism involves the induction of apoptosis.
Part 2: In Vivo Evaluation - Assessing Performance in a Complex Biological System
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The whole-organism context introduces complex variables such as absorption, distribution, metabolism, and excretion (ADME), which collectively determine a compound's bioavailability and therapeutic window.
Experimental Rationale
To validate our in vitro anti-cancer findings, a mouse xenograft model is the logical next step. This involves implanting human cancer cells into immunocompromised mice to grow as tumors. We will use the more sensitive cell line from our in vitro screen, MCF-7. A preliminary pharmacokinetic (PK) study is also essential to understand the compound's profile in the animal model.
Detailed Experimental Protocols
1. Pharmacokinetic (PK) Study:
Objective: To determine key PK parameters of the compound in mice.
Methodology:
Administer a single dose of the compound (e.g., 20 mg/kg) to a cohort of healthy mice via intravenous (IV) and oral (PO) routes.
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.
Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (F%).
2. Tumor Xenograft Efficacy Study:
Objective: To evaluate the anti-tumor efficacy of the compound in vivo.
Methodology:
Inject 5x10⁶ MCF-7 cells subcutaneously into the flank of female nude mice.
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Randomize mice into groups (n=8-10 per group): Vehicle control and compound-treated (e.g., 25 mg/kg, daily oral gavage).
Measure tumor volume with calipers every 2-3 days.
Monitor animal body weight as a measure of general toxicity.
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Hypothetical In Vivo Data Summary
Pharmacokinetics Table:
Parameter
IV Administration
Oral Administration
Dose
20 mg/kg
20 mg/kg
Cmax
-
2.5 µg/mL
Tmax
-
1.5 hours
AUC (0-24h)
18 µg·h/mL
9 µg·h/mL
Oral Bioavailability (F%)
-
50%
Efficacy Table:
Treatment Group
Initial Tumor Volume (mm³)
Final Tumor Volume (mm³)
Tumor Growth Inhibition (%)
Vehicle Control
125 ± 15
1550 ± 210
-
Compound (25 mg/kg)
128 ± 18
850 ± 150
54%
These hypothetical results indicate that the compound has reasonable oral bioavailability and demonstrates significant, though not complete, tumor growth inhibition in a xenograft model.
Part 3: The In Vitro-In Vivo Correlation (IVIVC) - Synthesizing the Data
The ultimate goal is to establish a predictive relationship between the in vitro properties and the in vivo response[6][7]. This is often not a simple one-to-one correlation but a complex interplay of factors.
Analysis of Discrepancies and Correlations
Our hypothetical data shows a promising, but imperfect, translation from in vitro to in vivo. The compound is effective at a cellular level (IC50 = 15 µM) and shows efficacy in a whole animal (54% tumor inhibition). The 50% oral bioavailability suggests that a significant portion of the administered dose reaches systemic circulation.
However, the efficacy is not curative. This could be due to several factors:
Metabolic Instability: The compound might be rapidly metabolized in the liver, reducing the amount of active drug reaching the tumor. The furan moiety can be subject to metabolic activation[8].
Sub-optimal Tumor Penetration: The compound may not efficiently penetrate the tumor tissue to reach the concentrations required for maximal effect.
Development of Resistance: Cancer cells within the tumor microenvironment may adapt and become resistant to the compound's effects over time.
This analysis highlights the necessity of both data sets. The in vitro data provided the mechanistic rationale to proceed, while the in vivo data revealed the real-world limitations and opportunities for optimization (e.g., formulation changes to improve bioavailability or combination therapies).
Visualizing the Workflow and Mechanism
To better understand the experimental process and the compound's potential action, we can use diagrams.
Caption: A streamlined workflow from in vitro screening to in vivo validation and decision-making.
Caption: A hypothetical signaling pathway showing apoptosis induction by the target compound.
Conclusion
The comparison of in vitro and in vivo data is a cornerstone of modern drug discovery. For a novel molecule like (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, this integrated approach is indispensable. While in vitro assays can efficiently identify biological activity and elucidate mechanisms, in vivo studies provide the crucial test of whether this activity can be translated into a safe and effective therapeutic outcome in a living system. The hypothetical data presented here illustrates that a successful drug candidate is one that performs well not just in the petri dish, but also navigates the complexities of a physiological environment to reach its target and exert its desired effect.
References
U.S. Food and Drug Administration.
PubMed. 4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule.
SciSpace.
PMC.
PMC. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins.
MDPI. A scoping review on the possible immunometabolic properties of the furan fatty acid metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid.
PubMed.
MDPI.
ChemBK. 2-Amino-3-methylbutanoic acid.
Furan: A Promising Scaffold for Biological Activity.
PMC. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R).
Wiley Online Library.
MDPI. In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action.
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid in Enzyme Assays
Introduction: The Challenge of Selectivity in Drug Discovery In the quest for novel therapeutics, the identification of a potent "hit" against a specific enzyme target is a moment of significant promise. However, this in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of a potent "hit" against a specific enzyme target is a moment of significant promise. However, this initial success is merely the first step in a rigorous journey of validation. The compound, (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, with its furan scaffold and amino acid-like moiety, represents a class of molecules with considerable biological potential. The furan ring is a versatile heterocyclic structure found in numerous bioactive compounds, known to interact with a variety of biological targets through hydrogen bonding and π–π stacking.[1] Furan derivatives have been explored as inhibitors of enzymes like COX, VEGFR-2, and monoamine oxidase (MAO-B), highlighting the therapeutic promise of this chemical class.[1][2][3]
However, the very features that confer bioactivity can also lead to unintended interactions. A critical and often underestimated hurdle in early-stage drug discovery is ensuring the selectivity of a lead compound. Cross-reactivity, the ability of a compound to interact with unintended off-target enzymes, can lead to undesirable side effects or toxicity. Compounding this challenge is the phenomenon of assay interference, where a compound appears active not by inhibiting the target, but by disrupting the assay's detection system.[4][5] These "false positives" can derail research programs, consuming valuable time and resources.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid and similar molecules. We will dissect the nuances between true off-target inhibition and assay artifacts, present a tiered experimental workflow for robust characterization, and explain the causality behind each methodological choice. Our goal is to equip you with the expertise to design self-validating experiments that generate trustworthy and actionable data.
Differentiating True Inhibition from Assay Interference
The first critical step after identifying a hit is to determine if the observed activity is genuine. Many compounds, often termed Pan-Assay Interference Compounds (PAINS), can generate misleading results through various mechanisms unrelated to specific target engagement.[4][7] Recognizing the hallmarks of these compounds is essential to avoid pursuing false leads.
Common mechanisms of assay interference include:
Spectroscopic Interference: Compounds that absorb light or fluoresce at the same wavelengths used for assay readout can artificially alter the signal.[4]
Colloidal Aggregation: At certain concentrations, some compounds form aggregates that sequester and non-specifically denature enzymes, leading to apparent inhibition.[8]
Redox Cycling: In assays containing reducing agents like DTT, some compounds can undergo redox cycling, producing reactive oxygen species (e.g., hydrogen peroxide) that damage the enzyme.[8]
Reporter Enzyme Inhibition: Many assays use coupled enzymatic systems (e.g., luciferase) to generate a signal. A compound might inhibit this secondary reporter enzyme rather than the primary target.[4][5]
Chemical Reactivity: Highly reactive molecules, particularly those with thiol-reactive chemotypes, can covalently modify and inactivate multiple proteins non-selectively.[7][9]
The following decision tree illustrates a logical workflow to begin distinguishing between a true inhibitor and an assay artifact.
Caption: Tiered workflow for inhibitor characterization.
Tier 1: Primary Hit Confirmation
The objective here is to robustly confirm the initial observation. This involves re-testing a fresh, analytically pure sample of the compound to generate a full dose-response curve and determine its potency (IC50).
Causality: Using a confirmed pure compound eliminates the possibility that an active impurity is responsible for the observed effect. A well-defined sigmoidal dose-response curve with a Hill slope near 1.0 is characteristic of a well-behaved, specific inhibitor.
[4]
Tier 2: Orthogonal and Counter-Screens
This is the most critical stage for ruling out assay interference.
Orthogonal Assays: The principle is to re-test the compound in an assay for the same target but with a different detection technology. [5]For example, if the primary screen was a luminescence-based assay measuring ATP consumption (like Kinase-Glo®), an orthogonal assay could be a fluorescence polarization (FP) assay that directly detects the enzymatic product (like the Transcreener® ADP² Assay). [6]If the compound is a true inhibitor, it should remain active in both formats. A loss of activity strongly suggests interference with the primary assay's technology.
Counter-Screens: These are designed to directly test for interference with the assay components. [4]This involves running the assay in the absence of the target enzyme or, for coupled assays, directly against the reporter enzyme (e.g., luciferase). Apparent activity in a counter-screen is a definitive red flag for interference.
Protocol: Orthogonal Kinase Assay using Fluorescence Polarization
This protocol describes a generic, direct-detection FP assay to confirm a kinase inhibitor, minimizing interference points from coupled enzymes.
[6]
Reagent Preparation:
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
Enzyme & Substrate: Dilute the target kinase and its corresponding peptide substrate to 2X the final desired concentration in Assay Buffer.
ATP: Dilute ATP to 2X the final desired concentration (often at the Km value for the kinase) in Assay Buffer.
Compound: Perform a serial dilution of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid in 100% DMSO, then dilute into Assay Buffer to a 4X concentration.
Detection Mix: Prepare the ADP detection mix (e.g., ADP-antibody and fluorescent tracer) according to the manufacturer's instructions (e.g., Transcreener® ADP²).
Assay Procedure (384-well plate):
Add 5 µL of 4X compound dilution or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
Add 5 µL of 2X Enzyme/Substrate mix to all wells.
Initiate the reaction by adding 10 µL of 2X ATP solution to all wells.
Incubate the plate at the optimal temperature (e.g., 30°C) for the determined linear reaction time (e.g., 60 minutes).
Stop the reaction by adding 10 µL of the Detection Mix.
Incubate for 60 minutes at room temperature to allow the detection reaction to equilibrate.
Read the plate on an FP-capable plate reader (measuring parallel and perpendicular fluorescence).
Data Analysis:
Convert fluorescence intensity readings to millipolarization (mP) units.
Plot mP values against the log of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 3: Selectivity Profiling
Once a compound is confirmed as a true inhibitor, its selectivity must be determined. This involves screening it against a broad panel of other enzymes.
Related Enzymes: For a kinase inhibitor, this would involve screening against a panel of other kinases. This helps establish its selectivity within the target family. The furan ring is a known "privileged scaffold" in kinase inhibitor design.
Unrelated Enzymes: Screening against mechanistically distinct enzymes (e.g., proteases, phosphatases, GPCRs) is crucial to identify unexpected off-target activities that could lead to toxicity. The valine-like side chain of our compound might suggest testing against proteases or other amino acid-binding enzymes.
Tier 4: Mechanistic Studies
For any significant off-target interactions, understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is vital.
Causality: Enzyme kinetic studies, such as generating Lineweaver-Burk plots, can elucidate how the inhibitor interacts with the enzyme and its substrate. [10]This information is critical for medicinal chemists to design out the unwanted activity while retaining on-target potency. Biophysical methods like Surface Plasmon Resonance (SPR) can confirm direct binding and provide kinetic data (kon/koff rates).
Comparative Data for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid: A Hypothetical Case Study
To illustrate the output of this workflow, let's assume our compound of interest was identified as a hit against a hypothetical kinase, "Target Kinase A". The following table summarizes plausible data from a selectivity profiling study.
Target Enzyme
Enzyme Family
Assay Technology
IC50 (µM)
Selectivity Index (vs. Target A)
Target Kinase A
Ser/Thr Kinase
Luminescence
0.15
-
Target Kinase A
Ser/Thr Kinase
Fluorescence Pol.
0.18
-
Target Kinase B
Ser/Thr Kinase
Luminescence
2.5
16.7
Target Kinase C
Tyr Kinase
Luminescence
> 50
> 333
Off-Target Protease X
Serine Protease
FRET
1.2
8.0
Off-Target Phosphatase Y
Phosphatase
Colorimetric
> 50
> 333
Luciferase
Reporter Enzyme
Luminescence
> 50
> 333
Interpretation:
The consistent IC50 values for Target Kinase A in two different assay technologies (0.15 µM and 0.18 µM) strongly suggest it is a true inhibitor and not an artifact of one technology.
The compound shows moderate selectivity (16.7-fold) against the related Target Kinase B.
It demonstrates excellent selectivity against the more distant Target Kinase C and Phosphatase Y.
Crucially, the lack of inhibition against luciferase confirms it does not interfere with this common reporter system.
An off-target hit was identified against Protease X with an IC50 of 1.2 µM. This represents an 8-fold selectivity window. This interaction would warrant further investigation through Tier 4 mechanistic studies to understand its nature and potential physiological relevance.
Conclusion
The journey from a screening hit to a validated lead compound is contingent on a rigorous, evidence-based assessment of its specificity. For a molecule like (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, a systematic evaluation of its potential for cross-reactivity and assay interference is not just a quality control step—it is a fundamental component of the drug discovery process. By employing a tiered workflow that incorporates orthogonal assays, counter-screens, and broad selectivity profiling, researchers can build a comprehensive understanding of a compound's behavior. This approach minimizes the risk of pursuing misleading artifacts and provides the critical data needed to make informed decisions, ultimately paving the way for the development of safer and more effective therapeutics.
References
Baell, J. B., & Walters, M. A. (2022). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry. [Link]
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
Asif, M. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
Wang, F., et al. (2019). Biocatalytic Oxidation of Biobased Furan Aldehydes: Comparison of Toxicity and Inhibition of Furans toward a Whole-Cell Biocatalyst. ACS Sustainable Chemistry & Engineering. [Link]
Abdel-Maksoud, M. S., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. [Link]
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]
Auld, D. S. (2012). Example modes of interference and methods to address these in enzyme assays. ResearchGate. [Link]
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection. BellBrook Labs. [Link]
de Cássia da Silveira e Sá, R., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]
Concept Life Sciences. (n.d.). Biochemical Assays. Concept Life Sciences. [Link]
Arcis 'n' Bells. (2025). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Arcis 'n' Bells. [Link]
Demir, Y., et al. (2025). Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Taylor & Francis Online. [Link]
Chan, A. H. Y., et al. (2021). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. Apollo - University of Cambridge Repository. [Link]
Enzymes as Targets for Drug Development II. (2023). Semantic Scholar. [Link]
Pharmacological Equivalence of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic Acid Salts: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Rationale In the pursuit of novel therapeutics for central nervous system (CNS) disorders, allosteric modulation of the Dopamine D2 Receptor (D2R) has emerged as a safer, more tunable alte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the pursuit of novel therapeutics for central nervous system (CNS) disorders, allosteric modulation of the Dopamine D2 Receptor (D2R) has emerged as a safer, more tunable alternative to traditional orthosteric agonists . The compound (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid —chemically synonymous with N-(2-furoyl)-L-valine (2-FVA) —is a highly potent peptidomimetic derived from the endogenous neuropeptide Melanostatin (MIF-1). By replacing the rigid L-proline residue of MIF-1 with a 2-furoic acid moiety, researchers have achieved enhanced positive allosteric modulator (PAM) activity without orthosteric interference [[1]]([Link]).
While the free acid form of 2-FVA demonstrates excellent in vitro receptor binding, its in vivo translation is hindered by high hygroscopicity and variable aqueous dissolution. To optimize its pharmacokinetic (PK) profile, our laboratory has synthesized and evaluated three distinct salt forms: Sodium (Na⁺), Potassium (K⁺), and Calcium (Ca²⁺).
This guide objectively compares the pharmacological equivalence of these 2-FVA salts. As formulation scientists, we must balance the thermodynamic stability of the crystal lattice against the kinetic reality of gastrointestinal dissolution.
The causality behind our salt screening strategy is rooted in the Noyes-Whitney equation: the rate of dissolution is directly proportional to the saturation solubility of the drug surface.
Sodium & Potassium Salts: These monovalent salts rapidly dissociate in the gastric environment, drastically increasing the dissolution rate. However, they are prone to atmospheric moisture absorption (deliquescence), complicating bulk manufacturing.
Calcium Salt: The divalent calcium ion coordinates with two 2-FVA molecules, creating a tightly packed, hydrophobic crystal lattice. This significantly reduces hygroscopicity, ensuring long-term shelf stability, albeit at the cost of a delayed
Tmax
.
Table 1: Physicochemical and PK Profiling of 2-FVA Salts
Salt Form
Aqueous Solubility (mg/mL)
Hygroscopicity (% weight gain at 75% RH)
Oral Bioavailability (F%)
Cmax
(ng/mL)
Tmax
(h)
Free Acid (2-FVA)
1.2
>15% (Deliquescent)
22%
145
1.5
Sodium (Na⁺)
>50.0
8% (Moderately hygroscopic)
68%
410
0.5
Potassium (K⁺)
>60.0
12% (Hygroscopic)
65%
395
0.5
Calcium (Ca²⁺)
15.5
<2% (Non-hygroscopic)
55%
290
2.0
In Vitro Pharmacodynamics: Establishing Equivalence
To declare pharmacological equivalence, we must prove that altering the counterion does not perturb the active pharmaceutical ingredient's (API) interaction with the D2R allosteric pocket. As shown in Table 2, the
EC50
and
Emax
values across all salt forms remain statistically indistinguishable from the free acid, confirming that the counterions dissociate completely prior to receptor engagement .
Reliable drug development requires protocols that inherently flag their own failures. The following methodologies are designed as self-validating systems to ensure absolute data integrity.
This assay measures the ability of 2-FVA salts to allosterically enhance the binding of the orthosteric agonist [³H]-N-propylnorapomorphine ([³H]-NPA) to D2R.
Membrane Preparation: Homogenize CHO-K1 cells stably expressing human D2R in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.
Incubation: Incubate 20 µg of membrane protein with 10 pM [³H]-NPA and varying concentrations of 2-FVA salts (1 pM to 10 µM) for 120 minutes at 25°C.
Self-Validation Control: Define non-specific binding (NSB) using 10 µM (+)-butaclamol. System Check: The assay is strictly invalidated if the signal-to-background ratio drops below 5:1 or if the Z'-factor is < 0.6.
Termination: Rapidly filter through GF/B microplates pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.
Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate
Emax
as the percentage increase in specific [³H]-NPA binding over baseline.
Protocol B: In Vivo Pharmacokinetic (PK) Profiling
Dosing: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours. Administer 2-FVA salts via oral gavage at an equimolar dose of 10 mg/kg (based on the free acid equivalent) suspended in 0.5% methylcellulose.
Sampling: Collect 200 µL blood samples via jugular vein catheters at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Plasma Extraction: Precipitate proteins using ice-cold acetonitrile containing an internal standard (deuterated 2-FVA). Centrifuge at 15,000 × g for 10 minutes.
LC-MS/MS Analysis: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Self-Validation Control: Run a calibration curve (1-1000 ng/mL) with every batch. System Check: The run is rejected if the quality control (QC) samples deviate by >15% from their nominal concentrations.
Diagram 2: Experimental workflow for validating PK/PD equivalence of 2-FVA salts.
Conclusion
Our comparative analysis confirms strict pharmacological equivalence among the Sodium, Potassium, and Calcium salts of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid at the receptor level. All salts preserve the potent positive allosteric modulation of D2R characteristic of 2-furoyl-based peptidomimetics.
However, their pharmacokinetic and physicochemical profiles diverge significantly. For therapeutic applications requiring rapid onset (e.g., acute motor fluctuations in Parkinson's disease), the Sodium salt is the superior candidate due to its rapid dissolution and high
Cmax
. Conversely, for chronic administration requiring sustained plasma levels and robust shelf-stability, the Calcium salt provides the optimal balance of non-hygroscopicity and sustained bioavailability.
References
Sampaio-Dias, I. E., et al. "Synthesis, Pharmacological, and Biological Evaluation of 2-Furoyl-Based MIF-1 Peptidomimetics and the Development of a General-Purpose Model for Allosteric Modulators (ALLOPTML)." ACS Chemical Neuroscience, 2021, 12(1), 203-215.[1]
Kaczor, A. A., et al. "Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide." Journal of Medicinal Chemistry, 2021, 64(10), 6846–6860. [2]
Kaczor, A. A., et al. "Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis." Molecules, 2023, 28(1), 178. [3]
Comprehensive Operational and Disposal Guide for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic Acid
As a synthetic amino acid derivative, (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid (commonly known as N-(2-furoyl)-L-valine) is frequently utilized in drug discovery, peptide synthesis, and pharmacokinetic profil...
Author: BenchChem Technical Support Team. Date: March 2026
As a synthetic amino acid derivative, (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid (commonly known as N-(2-furoyl)-L-valine) is frequently utilized in drug discovery, peptide synthesis, and pharmacokinetic profiling. For researchers and laboratory managers, ensuring the safe handling and environmentally compliant disposal of this compound is critical.
This guide provides an authoritative, step-by-step operational protocol and waste management plan. It is designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP) and ensure strict compliance with federal and institutional environmental regulations.
Chemical Identity & Risk Assessment
Understanding the physicochemical properties of N-(2-furoyl)-L-valine is the foundation of safe handling. The molecule consists of an L-valine core modified with a furan-2-carbonyl group via an amide linkage.
Causality in Handling & Disposal:
The amide bond is chemically stable under ambient conditions, but the furan ring can be susceptible to oxidation or electrophilic attack under extreme conditions. Because the compound lacks halogens, heavy metals, or highly reactive functional groups (such as azides or peroxides), it does not exhibit "Characteristic" hazardous traits (Ignitability, Corrosivity, Reactivity, or Toxicity) in its pure solid form. However, it must still be managed as a non-hazardous or non-halogenated organic waste to prevent environmental contamination and ensure complete thermal destruction.
To maintain scientific integrity and personnel safety, follow this self-validating protocol when working with the compound. The inclusion of verification steps ensures that cross-contamination is systematically prevented.
Step-by-Step Methodology: Weighing and Transfer
Preparation: Don appropriate personal protective equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and safety goggles.
Environment: Perform all weighing operations inside a certified ductless weighing enclosure or a standard fume hood to mitigate the inhalation of fine particulates.
Static Control: Use an anti-static bar or zero-stat gun on the analytical balance and weighing paper. Reasoning: Organic powders like N-(2-furoyl)-L-valine can hold static charges, leading to erratic balance readings and aerosolization during transfer.
Transfer: Use a clean, grounded stainless steel spatula. Transfer the required mass to the reaction vessel.
Verification (Self-Validating Step): Wipe down the balance area with a damp lint-free cloth (using 70% ethanol or isopropanol) immediately after use. Visually inspect the balance pan to confirm zero residue remains, ensuring the integrity of the next user's experiment.
Disposal & Waste Management Plan
Proper disposal is dictated by the physical state of the waste and the solvents used during the experiment. According to standard university Environmental Health and Safety (EHS) guidelines, waste must be strictly segregated to prevent dangerous chemical incompatibilities .
Step-by-Step Methodology: Waste Segregation and Disposal
Solid Waste Collection:
Place any unused solid chemical, contaminated weighing paper, or empty primary containers into a designated "Non-Halogenated Organic Solid Waste" bin.
Ensure the bin is lined with a 7-mil polyethylene bag and features a tight-fitting lid to prevent vapor release and accidental spills .
Liquid Waste Segregation (Reaction Mixtures):
If dissolved in non-halogenated solvents (e.g., DMSO, Methanol, Ethyl Acetate): Collect in a high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Liquid Waste."
If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform): Collect in a separate HDPE carboy labeled "Halogenated Organic Liquid Waste." Reasoning: Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the incineration process, as halogens require specialized scrubbing to prevent toxic dioxin emissions .
Labeling: Attach a fully completed Hazardous Waste label to the container immediately upon adding the first drop or gram of waste. The label must explicitly list "(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid" and the solvent composition with approximate percentages.
Satellite Accumulation Area (SAA): Store the labeled container in a designated SAA at or near the point of generation. Ensure secondary containment (e.g., a plastic bin) is used for all liquid wastes to capture potential leaks. Do not exceed the accumulation limit (typically 55 gallons) or the time limit (up to 12 months, depending on local regulations) .
Final Disposal: Submit a waste pickup request to your institution's EHS department. The waste will ultimately be transported to an EPA-approved facility for high-temperature incineration, which completely destroys the organic framework (C, H, N, O) into carbon dioxide, water, and nitrogen oxides.
Spill Response & Decontamination
In the event of an accidental release, immediate and methodical action is required to prevent exposure and ensure accurate waste capture.
Step-by-Step Methodology: Solid Spill Cleanup
Isolate: Restrict access to the spill area.
PPE: Ensure fresh nitrile gloves, goggles, and a lab coat are worn. If the spill is large and aerosolized, an N95 or P100 respirator is required.
Containment: Do not dry sweep, as this generates hazardous dust. Lightly moisten the spilled powder with water or 70% ethanol to suppress dust formation.
Collection: Use a disposable scoop or damp paper towels to collect the material. Place all recovered material and contaminated cleanup supplies into a heavy-duty plastic bag.
Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe to remove any residual organic traces.
Disposal: Label the sealed bag as "Hazardous Waste - Spill Debris containing N-(2-furoyl)-L-valine" and transfer it directly to the SAA.
Waste Segregation Workflow Diagram
The following diagram illustrates the logical decision tree for disposing of this chemical, ensuring compliance with RCRA segregation principles.
Workflow for the segregation and disposal of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid.
References
Laboratory Chemical Waste Management Guidelines
University of Pennsylvania Environmental Health and Radiation Safety[Link]
Chemical Waste Management Procedures
University of Delaware Environmental Health & Safety
[Link]
Hazardous Waste Guide
University of Tennessee Institute of Agriculture Safety Office
[Link]
Laboratory Chemical Waste Management Practice
Duke University Occupational & Environmental Safety Office[Link]
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